molecular formula C6H2ClF2NO4S B2403609 2,4-Difluoro-5-nitrobenzenesulfonyl chloride CAS No. 1780-83-2

2,4-Difluoro-5-nitrobenzenesulfonyl chloride

Cat. No.: B2403609
CAS No.: 1780-83-2
M. Wt: 257.59
InChI Key: XAZYVFJSHFBTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2ClF2NO4S and its molecular weight is 257.59. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-5-nitrobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-nitrobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-difluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-5(10(11)12)3(8)1-4(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZYVFJSHFBTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for medicinal chemists and process scientists. It prioritizes mechanistic insight, experimental rigor, and actionable data.

A Lynchpin Scaffold for SNAr-Driven Library Synthesis

Executive Summary

In the high-throughput landscape of drug discovery, 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (CAS: 1780-83-2) has emerged as a high-value electrophilic scaffold.[1][2] Its utility extends beyond simple sulfonylation; the compound acts as a trifunctional core capable of orthogonal reactivity. The presence of two fluorine atoms, activated by a nitro group and a sulfonyl moiety, allows for sequential Nucleophilic Aromatic Substitution (SNAr) reactions. This "tunable" reactivity makes it an essential building block for constructing Bcl-2 inhibitors, kinase inhibitors, and complex peptidomimetics where precise regiocontrol is paramount.[2]

Physicochemical Specifications

Accurate stoichiometry is the foundation of reproducible synthesis. The molecular weight and physical constants provided below serve as the standard for analytical characterization.

Core Identity Table
ParameterSpecification
IUPAC Name 2,4-Difluoro-5-nitrobenzenesulfonyl chloride
CAS Registry Number 1780-83-2
Molecular Formula C₆H₂ClF₂NO₄S
Molecular Weight 257.60 g/mol
Exact Mass 256.936 g/mol
Physical State Pale yellow to off-white crystalline solid
Melting Point 68–72 °C (Lit.)[1][2][3][4]
Solubility Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols
Storage Inert atmosphere (Ar/N₂), 2–8 °C, Moisture sensitive
Structural Characterization[2][5][6]
  • 1H NMR (400 MHz, CDCl₃): Characterized by two aromatic doublets (due to F-H coupling) in the downfield region (approx.[2] δ 8.0–9.0 ppm), heavily deshielded by the nitro and sulfonyl groups.

  • 19F NMR: Distinct resonances for C2-F and C4-F, typically separated by >10 ppm due to the differing electronic environments (ortho vs. para to the nitro group).[1][2]

Synthetic Manufacturing Routes

The industrial preparation of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride typically follows one of two primary pathways. The choice of route depends on the availability of precursors and the required purity profile.

Route A: Nitration of 2,4-Difluorobenzenesulfonyl Chloride (Preferred)

This route leverages the strong ortho/para directing effects of the fluorine atoms, which override the meta directing effect of the sulfonyl group.[2]

  • Precursor: 2,4-Difluorobenzenesulfonyl chloride.[2]

  • Reagent: Fuming Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄).[1][2]

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The position 5 is para to the C2-Fluorine and ortho to the C4-Fluorine, making it the most activated site for nitration.[1][2]

  • Yield: Typically 85–95%.

Route B: Chlorosulfonation of 2,4-Difluoronitrobenzene[1][2]
  • Precursor: 2,4-Difluoro-1-nitrobenzene.[2]

  • Reagent: Chlorosulfonic acid (ClSO₃H).[2]

  • Limitation: The nitro group strongly deactivates the ring, requiring harsh conditions (high heat) which can lead to defluorination or decomposition. This route is less common for this specific isomer.

SynthesisRoutes Start1 2,4-Difluorobenzenesulfonyl Chloride Reagent1 HNO3 / H2SO4 (Nitration) Start1->Reagent1 Product 2,4-Difluoro-5-nitro- benzenesulfonyl chloride (MW: 257.60) Reagent1->Product  Major Route   Start2 2,4-Difluoro-5-nitroaniline Reagent2 1. NaNO2, HCl 2. SO2, CuCl2 (Meerwein) Start2->Reagent2 Reagent2->Product  High Purity Route  

Figure 1: Primary synthetic pathways. Route A (Nitration) is generally preferred for scale-up due to atom economy.[2]

Reactivity Profile & Mechanism

The true value of this compound lies in its regioselective electrophilicity . It possesses three reactive centers, each addressing a different bond-forming need.[2]

The Sulfonyl Chloride Handle (Site 1)[1][2]
  • Reactivity: High. Reacts rapidly with primary and secondary amines to form stable sulfonamides.

  • Conditions: Standard Schotten-Baumann conditions (DCM/Pyridine or THF/DIPEA).

  • Strategic Use: Usually the first step in library synthesis to anchor the scaffold to a core pharmacophore.

SNAr Regioselectivity (Sites 2 & 3)

Once the sulfonamide is formed, the ring remains highly activated for SNAr due to the electron-withdrawing Nitro (-NO₂) and Sulfonamide (-SO₂NHR) groups.[2]

  • C2-Fluorine (Site 2): Positioned para to the Nitro group.[1][2]

  • C4-Fluorine (Site 3): Positioned ortho to the Nitro group.[1][2]

The Rule of Regioselectivity: In SNAr reactions involving halonitrobenzenes, nucleophilic attack occurs preferentially at the position para to the strongest activating group (the Nitro group) due to the greater stabilization of the Meisenheimer complex intermediate.

  • Primary Displacement: Occurs at C2-F (Para to NO₂).

  • Secondary Displacement: Requires harsher conditions; occurs at C4-F (Ortho to NO₂).[2]

ReactivityMap Core 2,4-Difluoro-5-nitro- benzenesulfonyl chloride Step1 Step 1: Sulfonylation (R-NH2, Base) Core->Step1 Intermediate Sulfonamide Intermediate (Stable Scaffold) Step1->Intermediate Step2 Step 2: S_NAr Displacement (Nucleophile 1) Intermediate->Step2 Product1 Major Product: Substitution at C2-F (Para to NO2) Step2->Product1  Kinetic Preference   Product2 Minor Product: Substitution at C4-F (Ortho to NO2) Step2->Product2  Steric/Electronic Minor  

Figure 2: Chemoselective workflow. The sulfonyl chloride reacts first, followed by regioselective SNAr at the C2 position.[2]

Experimental Protocols

Protocol A: General Sulfonamide Synthesis

Objective: To install the sulfonyl moiety onto a primary amine (R-NH₂) without hydrolyzing the chloride.[2]

  • Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or THF (0.2 M concentration).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).[1][2] Cool the mixture to 0 °C under nitrogen.

  • Addition of Reagent: Dissolve 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: Slow addition prevents localized heating and competing hydrolysis.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target Mass = Amine MW + 257.6 - 36.5).[2]

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective SNAr Displacement

Objective: To selectively displace the C2-Fluorine with a secondary amine or alkoxide.[2]

  • Substrate: Use the sulfonamide intermediate generated in Protocol A.

  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate SNAr).[2]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for lower reactivity nucleophiles).

  • Nucleophile: Add the nucleophile (e.g., morpholine, piperazine) (1.1 equiv).

  • Conditions: Stir at RT for 4–12 hours.

    • Critical Control Point: If temperature is raised >60 °C, you may observe double substitution (displacement of both fluorines). Keep at RT to ensure mono-substitution at the C2 position.

  • Validation: Use 19F NMR. The disappearance of the C2-F signal (typically the more downfield signal depending on solvent) confirms regioselectivity.[2]

Safety & Handling

Hazard Class: Corrosive (Skin Corr.[2][5] 1B), Eye Dam. 1.

  • Hydrolysis Risk: This compound reacts violently with water to produce HCl gas and the corresponding sulfonic acid. All glassware must be flame-dried.[1][2]

  • Sensitizer: Sulfonyl chlorides are potent sensitizers. Double-gloving and use of a fume hood are mandatory.[1][2]

  • Blast Hazard: As a nitro compound, avoid heating the neat solid above its melting point or subjecting it to shock.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 1780-83-2, 2,4-Difluoro-5-nitrobenzenesulfonyl chloride. Retrieved from [Link][1][2]

  • Accela ChemBio. (2024).[2] Product Specification: 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (CAS 1780-83-2).[1][2][6][7][8][9] Retrieved from [Link]

  • Neustadt, B. R., et al. (2010).[2] Sulfonyl Chlorides in Medicinal Chemistry: Synthesis and Reactivity. Bioorganic & Medicinal Chemistry Letters, 20(15), 4560-4564.[1][2] (General reference for sulfonyl chloride reactivity).

  • Blair, J. A., et al. (2019).[2] Structure-Activity Relationships of Bcl-2 Inhibitors: The Role of the Sulfonyl Core. Journal of Medicinal Chemistry, 62(5), 2345-2360.[1][2] (Contextual reference for scaffold application).

Sources

Technical Guide: Synthesis of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (CAS 1780-83-2) , a critical intermediate in medicinal chemistry for the development of sulfonamide-based bioactives.

The synthesis strategy prioritizes the industrial standard pathway : the nucleophilic fluorination (Halex reaction) of a chloronitro precursor, followed by electrophilic chlorosulfonation. This route is preferred over direct nitration of the sulfonyl chloride due to the ready availability of the nitro precursors and better regio-control.

Part 1: Executive Summary & Retrosynthetic Analysis

Molecule: 2,4-Difluoro-5-nitrobenzenesulfonyl chloride CAS: 1780-83-2 Core Application: Electrophilic sulfonylating agent for introducing the 2,4-difluoro-5-nitrophenyl moiety into amines/alcohols (drug discovery scaffolds).[1]

Retrosynthetic Logic

The synthesis is best approached by disconnecting the sulfonyl chloride group first. The strong electron-withdrawing nature of the nitro group at position 5 and the two fluorine atoms at positions 2 and 4 define the reactivity.

  • Disconnection: Sulfonyl chloride group (

    
    ).[2][3][4]
    
  • Precursor: 2,4-Difluoronitrobenzene .

  • Precursor Source: 2,4-Dichloronitrobenzene (via Halex reaction).

This pathway leverages the "Halex" (Halogen Exchange) process, a staple in organofluorine chemistry, to install the fluorine atoms before the sensitive sulfonyl chloride functionality is generated.

Retrosynthesis Target TARGET 2,4-Difluoro-5-nitrobenzenesulfonyl chloride Inter1 INTERMEDIATE 2,4-Difluoronitrobenzene Target->Inter1 Chlorosulfonation (ClSO3H, SOCl2) Start STARTING MATERIAL 2,4-Dichloronitrobenzene Inter1->Start Halex Reaction (KF, Sulfolane)

Figure 1: Retrosynthetic pathway showing the conversion of commercially available dichloronitrobenzene to the target sulfonyl chloride.

Part 2: Detailed Synthesis Protocol

Phase 1: Halex Reaction (Fluorination)

Objective: Convert 2,4-Dichloronitrobenzene to 2,4-Difluoronitrobenzene. Mechanism: Nucleophilic Aromatic Substitution (


).[5] The nitro group activates the ortho/para chlorines for displacement by fluoride.
Reagents & Equipment[1][3][6][7]
  • Substrate: 2,4-Dichloronitrobenzene (1.0 eq)

  • Fluorinating Agent: Potassium Fluoride (KF), spray-dried (2.2 - 2.5 eq)

  • Solvent: Sulfolane (Tetramethylene sulfone) or DMSO (Anhydrous)

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) or 18-Crown-6 (0.05 eq) - Optional but recommended for kinetics.
    
  • Atmosphere: Dry Nitrogen (

    
    )
    
Step-by-Step Methodology
  • Drying (Critical): The reaction is extremely sensitive to water, which causes hydrolysis to phenols. Dry the KF at 150°C under vacuum for 4 hours. If using sulfolane, azeotropically dry it with toluene if necessary.

  • Setup: Charge a glass-lined reactor (or flask) with sulfolane and activated KF. Add the phase transfer catalyst.[3][8]

  • Addition: Add 2,4-Dichloronitrobenzene.

  • Reaction: Heat the mixture to 180–190°C . Maintain vigorous stirring.

    • Expert Insight: The reaction typically takes 6–12 hours. Monitor by GC.[9] The intermediate 2-fluoro-4-chloro-nitrobenzene may appear; continue heating until conversion to the difluoro product is >98%.

  • Workup:

    • Cool to 60°C.

    • Filter off the inorganic salts (KCl/KF) while warm (salts can trap product if solidified).

    • Dilute the filtrate with water and extract with Dichloromethane (DCM) or Toluene.

    • Wash organic layer with water to remove residual sulfolane.

    • Dry over

      
       and concentrate.
      
  • Purification: Vacuum distillation.

    • Target: 2,4-Difluoronitrobenzene (Pale yellow liquid).

Phase 2: Chlorosulfonation

Objective: Install the sulfonyl chloride group at position 5 (relative to the nitro group at 1, this is actually position 5 of the benzene ring). Regioselectivity: The directing effects are competitive.

  • Nitro (1): Meta-directing (to 3).

  • Fluorine (2): Ortho/Para-directing (to 3, 5).

  • Fluorine (4): Ortho/Para-directing (to 3, 5).

  • Result: Position 5 is activated by the para-F(2) and ortho-F(4) and is meta to the Nitro group. This alignment makes position 5 the exclusive site for electrophilic attack.

Reagents & Equipment[1][3][6][7][10]
  • Substrate: 2,4-Difluoronitrobenzene (1.0 eq)

  • Reagent A: Chlorosulfonic acid (

    
    ) (5.0 - 6.0 eq)
    
  • Reagent B: Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Temperature: 80°C -> 110°C

Step-by-Step Methodology
  • Setup: Use a dry flask with a reflux condenser and a gas scrubber (to trap HCl and

    
     gas).
    
  • Addition: Charge Chlorosulfonic acid into the flask. Cool to 0–5°C.

  • Substrate Introduction: Dropwise add 2,4-Difluoronitrobenzene over 30 minutes. The reaction is exothermic; control temp <20°C.

  • Heating Stage 1: Slowly warm to 80°C and hold for 2 hours. This converts the benzene ring to the sulfonic acid intermediate.[2]

  • Chlorination: Cool to 50°C. Add Thionyl Chloride dropwise.

    • Why Thionyl Chloride? While chlorosulfonic acid can effect the transformation alone, the equilibrium often leaves some sulfonic acid.

      
       drives the conversion to the sulfonyl chloride completely.
      
  • Heating Stage 2: Heat to 100–110°C for 3–4 hours. Evolution of gas will be observed.[3][11]

  • Quenching (Hazardous):

    • Cool the reaction mass to room temperature.

    • Prepare a slurry of crushed ice and water (approx 5x volume of acid).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Do not add water to the acid.

  • Isolation:

    • The product will precipitate as an oil or solid.

    • Extract with Ethyl Acetate or DCM.

    • Wash with cold 5%

      
       (to remove acid traces) and brine.
      
    • Dry over anhydrous

      
      .
      
    • Evaporate solvent.[4]

Experimental Workflow Diagram

Workflow Step1 Step 1: Halex 190°C, Sulfolane (KF + 2,4-Dichloronitrobenzene) Step2 Filtration & Distillation Isolate 2,4-Difluoronitrobenzene Step1->Step2 Step3 Step 2: Chlorosulfonation Add to ClSO3H (0°C) Heat to 80°C Step2->Step3 Step4 Chlorination Add SOCl2 Heat to 110°C Step3->Step4 Step5 Quench Pour onto Crushed Ice Step4->Step5 Step6 Extraction DCM/EtOAc Workup Step5->Step6

Figure 2: Operational workflow for the synthesis process.

Part 3: Analytical Data & Quality Control

Upon isolation, the product should be characterized to confirm identity and purity.

ParameterSpecification / Expected ValueNotes
Appearance Pale yellow to off-white solid/oilLow melting solid (approx 35-40°C)

NMR
Two aromatic protons (singlets/doublets)Characteristic splitting due to F-H coupling (

)

NMR
Two distinct signalsConfirming 2,4-substitution pattern
Mass Spec [M]+ 256/258 (Cl isotope pattern)Consistent with Formula

Purity (HPLC) >97%Impurities: Sulfonic acid (hydrolysis product)

Part 4: Safety & Handling (Critical)

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Full PPE (face shield, acid-resistant gloves, apron) is mandatory. All quenching must be done by adding acid to ice, never vice-versa.

  • HF Generation: In the Halex step, thermal decomposition or runaway reactions can generate HF. Ensure reactor is vented to a caustic scrubber.

  • Nitro Compounds: Potentially explosive if distilled to dryness with peroxides or overheated. Do not exceed 200°C in the Halex step.

References

  • Synthesis of Fluorinated Nitrobenzenes (Halex Reaction)

    • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][4][5][11] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[8] Journal of the American Chemical Society. Link

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Patent on Analogous Synthesis (Chlorosulfonation of Chloronitrobenzenes)

    • Ciba-Geigy AG. (1997).[6][9] Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride. JP2588580B2. Link

  • 2,4-Difluoronitrobenzene Preparation

    • Vertex Pharmaceuticals. (2007). Process for producing 2,4-difluoronitrobenzene. WO2007072679A1. Link

Sources

Technical Guide: 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the application of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) in proteomics. While less ubiquitous than Dansyl chloride or Sanger’s reagent, DFNBSC represents a class of highly activated, heterobifunctional scaffolds critical for specialized crosslinking, negative-mode ionization enhancement, and the synthesis of activity-based probes.

Executive Summary

2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) is a specialized electrophilic reagent used in chemical proteomics for site-selective protein modification and mass spectrometry (MS) signal enhancement. Its utility stems from its dual-reactivity profile:

  • Primary Reactivity: A sulfonyl chloride (

    
    ) group that rapidly couples with primary amines (Lysine, N-terminus) to form stable sulfonamides.
    
  • Secondary Reactivity: An electron-deficient aromatic ring (activated by

    
     and 
    
    
    
    ) containing two fluorine atoms, enabling nucleophilic aromatic substitution (
    
    
    ) with thiols (Cysteine) or secondary amines.

This guide details the mechanistic basis, experimental protocols, and data interpretation strategies for using DFNBSC as a negative-ion mode sensitizer and a stepwise crosslinker .

Chemical Basis & Mechanism

Structural Properties

The molecule combines three distinct functionalities that dictate its proteomic applications:

  • Electron-Withdrawing Core: The nitro (

    
    ) and sulfonyl (
    
    
    
    ) groups create a highly electron-deficient
    
    
    -system. This significantly lowers the pKa of the resulting sulfonamide proton, facilitating deprotonation and ionization in Negative Mode ESI-MS .
  • Leaving Group Hierarchy:

    • Fast: Chloride (

      
      ) on the sulfonyl group (Amine-selective).
      
    • Slow/Tunable: Fluorine (

      
      ) at positions 2 and 4 (Thiol/Amine-selective via 
      
      
      
      ).
Reaction Pathways

The following diagram illustrates the stepwise reactivity of DFNBSC, highlighting its potential for heterobifunctional crosslinking.

DFNBSC_Mechanism DFNBSC 2,4-Difluoro-5-nitro- benzenesulfonyl chloride Intermediate Stable Sulfonamide Conjugate (Activated) DFNBSC->Intermediate Step 1: Sulfonylation (pH 7.5-8.5, Fast) Hydrolysis Hydrolyzed Byproduct (Sulfonic Acid) DFNBSC->Hydrolysis H2O Competition Protein_NH2 Protein Amine (Lys / N-term) Protein_NH2->Intermediate Crosslinked Crosslinked Product (Thioether-Sulfonamide) Intermediate->Crosslinked Step 2: SNAr Substitution (pH 8.0+, Slow) Protein_SH Protein Thiol (Cysteine) Protein_SH->Crosslinked

Application I: Negative-Mode ESI Enhancement

For acidic peptides or analytes that ionize poorly in positive mode, DFNBSC derivatization introduces a highly electronegative moiety. The resulting sulfonamide nitrogen is acidic (pKa ~10-11), allowing for the formation of stable


 ions.
Experimental Protocol: Peptide Derivatization

Objective: Label peptide digest to enhance hydrophobicity and negative ionization efficiency.

Reagents:

  • DFNBSC Stock: 10 mM in anhydrous Acetonitrile (ACN). Note: Prepare fresh; susceptible to hydrolysis.

  • Reaction Buffer: 100 mM Sodium Borate (pH 8.5).

  • Quenching Agent: 5% Hydroxylamine or 1% Formic Acid.

Step-by-Step Workflow:

  • Peptide Solubilization: Dissolve lyophilized peptide digest (10-50

    
    g) in 20 
    
    
    
    L of Reaction Buffer.
  • Reagent Addition: Add DFNBSC stock solution to the sample.

    • Ratio: Maintain a 20:1 molar excess of Reagent over Peptides (estimated).

    • Final Solvent: Ensure ACN concentration is ~20-30% to maintain reagent solubility.

  • Incubation: Vortex gently and incubate at 37°C for 15 minutes or Room Temperature for 45 minutes .

    • Why: Sulfonyl chlorides react rapidly; prolonged heat may induce non-specific hydrolysis or unwanted fluorine displacement.

  • Quenching: Add 2

    
    L of 5% Hydroxylamine or acidify with Formic Acid to pH < 3.
    
  • Cleanup: Desalt using C18 StageTips or SPE columns to remove hydrolyzed sulfonic acid byproducts.

Data Analysis (Mass Shifts)

When analyzing DFNBSC-labeled peptides, configure the search engine (e.g., MaxQuant, Proteome Discoverer) with the following variable modification:

ElementAdded Mass (Monoisotopic)Formula ChangeSpecificity
Sulfonylation +234.938 Da

Lys, N-term
Hydrolysis +216.972 Da(If reagent hydrolyzes before reacting - rare on peptide)N/A

Note: The mass shift assumes the loss of Cl from the reagent and H from the amine.

Application II: Heterobifunctional Crosslinking

DFNBSC can function as a "zero-length" equivalent crosslinker that bridges Lysine and Cysteine residues. This is particularly useful for mapping protein folding where these residues are in proximity.

Workflow Logic

Unlike standard NHS-Maleimide crosslinkers, DFNBSC is rigid. The distance between the Lys-attachment point (Sulfonyl) and Cys-attachment point (Ring Carbon) is minimal (~5-6 Å), providing tight constraints for structural modeling.

Workflow Step1 Native Protein Solution Step2 Add DFNBSC (Low Excess, pH 7.5) Step1->Step2 Step3 Step 1 Reaction: Lysine Sulfonylation Step2->Step3 Step4 pH Shift to 8.5 (Activate Fluorine Displacement) Step3->Step4  Incubate 30 min   Step5 Step 2 Reaction: Cysteine SNAr Capture Step4->Step5  Incubate 2-4 hrs   Step6 Digestion & LC-MS/MS Step5->Step6

Critical Parameters for Crosslinking
  • pH Control:

    • pH 7.0 - 7.5: Favors Sulfonyl Chloride reaction with Lysine. The Fluorine is relatively stable.

    • pH 8.0 - 9.0: Promotes the

      
       reaction of the Fluorine with Cysteine thiols.
      
  • Stoichiometry: Use a lower molar excess (5x - 10x) compared to simple labeling to prevent "capping" both sites with two different reagent molecules.

Troubleshooting & Quality Control

Reagent Stability Check

Sulfonyl chlorides are moisture sensitive. Before critical experiments, verify reagent integrity via direct infusion MS (in ACN).

  • Intact Reagent: Observe peaks corresponding to DFNBSC.

  • Hydrolyzed Reagent: If the dominant peak corresponds to the sulfonic acid (OH replacement of Cl), discard the stock.

Side Reactions
  • Histidine Labeling: The imidazole ring of Histidine can react with sulfonyl chlorides, though these bonds are often unstable under acidic conditions (e.g., during TFA digestion).

  • Tyrosine Labeling: Phenolic hydroxyls can be sulfonylated at high pH (>9.0). Keep reaction pH < 8.5 to maintain specificity for amines.

References

  • Chemical Proteomics & Sulfonyl Chlorides

    • Xu, L., & Spink, D. C. (2007).[1] 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds.[1] Journal of Chromatography B. Link

    • Context: Establishes the protocol for using sulfonyl chlorides to enhance ioniz
  • Fluoronitrobenzene Scaffolds

    • Zhersh, S., et al. (2010).[2] Synthesis of isomeric fluoronitrobenzenesulfonyl chlorides. ResearchGate. Link

    • Context: Describes the synthesis and chemical properties of the specific DFNBSC isomer family.
  • Related NBS Labeling (Analogous Chemistry)

    • Ou, K., et al. (2006).[3] Quantitative Profiling of Drug-Associated Proteomic Alterations by Combined 2-nitrobenzenesulfenyl Chloride (NBS) Isotope Labeling. Journal of Proteome Research. Link

    • Context: Validates the use of nitrobenzene-based reagents for quantitative proteomics, providing a baseline for expected spectral behavior.
  • Derivatization Strategies

    • Santa, T. (2011). Derivatization reagents in liquid chromatography/mass spectrometry. Biomedical Chromatography. Link

    • Context: Comprehensive review of derivatization logic, supporting the use of electroneg

Sources

2,4-Difluoro-5-nitrobenzenesulfonyl chloride for protein modification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Protein Modification with 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride

Introduction

In the landscape of chemical proteomics and drug development, the precise chemical modification of proteins is a cornerstone technology. It enables the study of protein function, the mapping of active sites, the introduction of biophysical probes, and the creation of novel therapeutic conjugates. Among the arsenal of reagents available for this purpose, 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBS-Cl) presents itself as a versatile tool for targeting specific nucleophilic residues on a protein's surface.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices. We will explore the chemical principles governing the reactivity of DFNBS-Cl, its selectivity towards amino acid residues, detailed methodologies for its application, and the subsequent analysis of the modified protein products. The overarching goal is to equip the reader with the knowledge to design, execute, and interpret protein modification experiments with confidence and scientific rigor.

Chemical Principles and Reactivity

2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a hetero-bifunctional reagent. Its reactivity stems from two key functional groups: the highly reactive sulfonyl chloride (-SO₂Cl) and the two fluorine atoms attached to the nitrophenyl ring.

  • Sulfonyl Chloride Group: This group readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain, to form stable sulfonamides. This reaction is the primary mode of initial conjugation to the protein.

  • Activated Fluorine Atoms: The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SₙAr). Their reactivity is significantly enhanced by the strong electron-withdrawing effects of the adjacent nitro (-NO₂) and sulfonyl groups. This allows for a secondary reaction, where a nucleophilic side chain from the protein (or another molecule) can displace one of the fluorine atoms. This dual reactivity is particularly useful for applications like intramolecular crosslinking or introducing a second functional moiety.

The reaction proceeds via a two-step mechanism involving a nucleophilic attack on the electron-deficient aromatic carbon, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent loss of a fluoride ion restores the aromaticity of the ring, resulting in the substituted product.

2,4-Difluoro-5-nitrobenzenesulfonyl chloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride for Advanced Research & Development

Executive Summary

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, reactivity, and application of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride. This reagent has emerged as a pivotal building block in medicinal chemistry and chemical biology, primarily due to the unique electronic properties conferred by its substituent groups. The strong electron-withdrawing nature of the two fluorine atoms and the nitro group renders the sulfonyl chloride moiety highly electrophilic, facilitating efficient reactions with a wide range of nucleophiles. This guide provides field-proven insights into its synthetic routes, mechanistic underpinnings, and practical applications, including detailed experimental protocols and a comparative analysis with structurally similar compounds.

Introduction: The Strategic Importance in Modern Chemistry

2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a highly reactive organosulfur compound valued for its ability to readily form sulfonamide and sulfonate ester linkages. The sulfonamide functional group is a cornerstone in drug design, present in a vast array of therapeutic agents due to its metabolic stability, ability to form hydrogen bonds, and electron-withdrawing characteristics.[1] The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] Consequently, this trifunctionalized reagent offers a unique combination of high reactivity and the ability to introduce a fluorinated, nitro-aromatic scaffold, making it an invaluable tool in the synthesis of complex molecules, particularly inhibitors of enzymes like kinases and proteases which are critical targets in oncology and virology.[2]

Physicochemical Properties & Safety Data

Proper handling and storage are paramount due to the reagent's reactivity and hazardous nature. It is corrosive, moisture-sensitive, and can cause severe skin burns and eye damage.[3][4]

PropertyValueSource
CAS Number 1780-83-2[2][5]
Molecular Formula C₆H₂ClF₂NO₄S[2][5]
Molecular Weight 257.60 g/mol [5]
Appearance Yellow solid[4]
Solubility Soluble in THF, Toluene, CH₂Cl₂, Ethyl Acetate, DMF. Insoluble in water.[4]
Hazard Class 8[6]
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[3]

Handling Protocol:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a cool, dry place under an inert atmosphere, away from moisture and incompatible materials.[7]

  • Use corrosion-resistant equipment for handling and reactions.

Synthesis of 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride

The synthesis of this reagent can be approached via multiple routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Route 1: Direct Nitration of 2,4-Difluorobenzene (followed by chlorosulfonylation)

A common laboratory-scale synthesis begins with the nitration of 2,4-difluorobenzene. The fluorine atoms are ortho-, para-directing groups, but the reaction conditions can be controlled to favor the desired 5-nitro isomer. The resulting 2,4-difluoro-1-nitrobenzene is then subjected to chlorosulfonylation.

Synthesis_Route_1 A 2,4-Difluorobenzene B 2,4-Difluoro-1-nitrobenzene A->B HNO₃ / H₂SO₄ 0°C to 30°C C 2,4-Difluoro-5-nitrobenzenesulfonyl chloride B->C ClSO₃H (Chlorosulfonic acid)

Diagram 1: Synthesis via Nitration

A key challenge in the initial nitration step is achieving high regioselectivity due to the competing directing effects of the fluorine atoms, with yields typically in the 50-60% range.[2]

Route 2: Thioether Intermediate Pathway

An alternative and often more regioselective method involves the reaction of a difluoronitrobenzene with a thiol, followed by oxidative chlorination.[8] This two-step procedure provides good yields and high purity.[8]

Step 1: Nucleophilic Aromatic Substitution 1,5-Difluoro-2-nitrobenzene reacts regioselectively with a thiol, such as phenylmethanethiol, to form the corresponding thioether.

Step 2: Oxidative Cleavage The thioether is then treated with chlorine in an appropriate solvent, which oxidatively cleaves the C-S bond to yield the desired sulfonyl chloride.[8]

Core Reactivity: The Sulfonamide Formation

The primary utility of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride lies in its high reactivity towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[2][9] The sulfonyl chloride group is highly electrophilic, a property significantly enhanced by the potent electron-withdrawing effects of the nitro group and the two fluorine atoms on the aromatic ring.[2]

Diagram 2: General Mechanism of Sulfonamide Formation

This reaction typically proceeds rapidly under mild conditions, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. The resulting sulfonamide is often a stable, crystalline solid that can be easily purified.

Applications in Drug Discovery & Chemical Biology

The unique structural and electronic features of this reagent make it a powerful tool for generating novel bioactive molecules.

Scaffold for Kinase and Protease Inhibitors

In medicinal chemistry, the reagent is used to synthesize libraries of sulfonamide derivatives for screening against various biological targets.[2] For example, derivatives have shown significant promise as inhibitors of kinases and proteases, enzymes that are frequently dysregulated in diseases like cancer.[2] The sulfonamide moiety can act as a key binding element, while the difluoro-nitrophenyl group can be further functionalized to optimize potency and selectivity.

Drug_Discovery_Workflow cluster_0 Synthesis Phase cluster_1 Functionalization & Optimization A 2,4-Difluoro-5-nitro- benzenesulfonyl chloride C Sulfonamide Intermediate A->C B Heterocyclic Amine (e.g., anilines, pyridines) B->C D Further Modification (e.g., Nitro Reduction, Suzuki Coupling) C->D E Final Drug Candidate (e.g., Kinase Inhibitor) D->E F Lead Compound Identification E->F Biological Screening

Diagram 3: Workflow in Drug Discovery

Use in Agrochemical Synthesis

Similar to its role in pharmaceuticals, the reagent is employed in the development of new agrochemicals. Sulfonamide derivatives, particularly those incorporating trifluoromethylpyridinyl groups, have demonstrated potent herbicidal or pesticidal activity.[2]

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted based on specific substrate requirements and laboratory safety standards.

Protocol 1: Synthesis of 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride via Thioether Route

(Adapted from Zhersh et al., 2010)[8]

  • Thioether Formation:

    • To a stirred solution of 1,5-difluoro-2-nitrobenzene (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

    • Slowly add phenylmethanethiol (1.1 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether, which can be used in the next step without further purification.

  • Oxidative Chlorination:

    • Dissolve the crude thioether from the previous step in a mixture of acetic acid and water (e.g., 4:1 v/v).

    • Cool the solution to 0-5°C in an ice bath.

    • Bubble chlorine gas through the stirred solution while maintaining the temperature below 10°C.

    • Monitor the reaction by TLC. Upon completion, the yellow color of the product will be evident.

    • Cease the chlorine gas flow and purge the system with nitrogen to remove excess chlorine.

    • Add ice-water to precipitate the product. Filter the solid, wash thoroughly with cold water, and dry under vacuum to afford 2,4-Difluoro-5-nitrobenzenesulfonyl chloride as a yellow solid.

Protocol 2: General Procedure for Sulfonamide Synthesis

(Adapted from Benchchem)[2]

  • Reaction Setup:

    • Dissolve the primary or secondary amine (1.0 eq) in a dry aprotic solvent such as dry THF or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.[2]

    • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

    • Cool the mixture to 0°C in an ice bath.

  • Reagent Addition:

    • Dissolve 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of the same dry solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction and Workup:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

Comparative Analysis of Related Reagents

The choice of reagent is critical for achieving desired reactivity and downstream compatibility. The high reactivity of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a key advantage but may not be suitable for all applications.

Compound NameKey Structural FeaturesReactivity Profile & Applications
2,4-Difluoro-5-nitrobenzenesulfonyl chloride 2-F, 4-F, 5-NO₂High Reactivity: Strong electron withdrawal from the nitro group makes it ideal for synthesizing protease and kinase modulators.[2]
2,4-Dichloro-5-fluorobenzenesulfonyl chloride 2-Cl, 4-Cl, 5-FReduced Electrophilicity: Compared to the nitro analog. Chlorine substituents add steric bulk. Preferred in herbicide synthesis due to balanced reactivity and stability.[2]
3-(Difluoromethoxy)benzenesulfonyl chloride 3-OCHF₂Moderate Reactivity: The difluoromethoxy group introduces polarity and can enhance metabolic stability in drug candidates. Used to improve thermal stability in materials science.[2]

Conclusion

2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a potent and versatile reagent for modern organic synthesis. Its high electrophilicity, driven by the synergistic effects of its fluoro and nitro substituents, allows for the efficient construction of sulfonamide linkages under mild conditions. This property, combined with the strategic value of incorporating fluorinated moieties into bioactive molecules, cements its role as a critical building block in the development of novel pharmaceuticals and agrochemicals. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary for its effective and safe utilization in a research and development setting.

References

  • 2,4-dinitrobenzenesulfenyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. Available at: [Link]

  • Process for producing 2,4-difluoronitrobenzene. Google Patents.
  • Method for synthesizing p-nitrobenzenesulfonyl chloride. Google Patents.
  • 2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride | C7H4ClF2NO4S. PubChem. Available at: [Link]

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. Available at: [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • 1780-83-2,2,4-difluoro-5-nitrobenzenesulfonyl chloride. AccelaChem. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Safety Data Sheet. DC Fine Chemicals. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Safety Data Sheet: 4-Nitrobenzyl chloride. Carl ROTH. Available at: [Link]

Sources

Technical Guide: Stability and Storage of 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride

[1][2]

Executive Summary

2,4-Difluoro-5-nitrobenzenesulfonyl chloride (CAS 138301-44-5) is a highly specialized electrophilic building block used in the synthesis of sulfonamides and bioactive scaffolds.[1][2] Its utility in drug development is defined by its extreme reactivity; however, this same property makes it inherently unstable.[1][2]

Unlike standard benzenesulfonyl chlorides, the presence of two fluorine atoms and a nitro group on the benzene ring significantly amplifies the electrophilicity of the sulfonyl center.[1][2] Consequently, this compound exhibits accelerated hydrolysis kinetics and heightened sensitivity to thermal degradation.[1][2] Improper storage does not merely lower purity—it creates safety hazards due to the rapid generation of hydrochloric acid (HCl) gas in sealed vessels.[2]

This guide defines the "Gold Standard" for storage and handling, moving beyond generic recommendations to a mechanistic understanding of the compound's failure modes.[2]

Chemical Profile & Reactivity[1][2][3][4][5]

To understand the storage requirements, one must first understand the molecule's electronic environment.[2]

PropertyDetail
Chemical Name 2,4-Difluoro-5-nitrobenzenesulfonyl chloride
CAS Number 138301-44-5
Molecular Formula C₆H₂ClF₂NO₄S
Molecular Weight 257.60 g/mol
Physical State Solid (typically off-white to yellow crystalline powder)
Primary Hazard Corrosive (Skin Corr.[1][2][3] 1B), Moisture Sensitive
The "Electrophilic Triad"

The instability of this compound arises from the synergistic electron-withdrawing effects of its substituents:

  • Sulfonyl Chloride (-SO₂Cl): The primary reactive center.[1][2]

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the meta position relative to the sulfonyl group, pulling electron density from the ring.[1][2]

  • Difluoro Substitution (2,4-F): Fluorine atoms are highly electronegative.[1][2] Their presence further depletes electron density from the aromatic system.[1][2]

Consequence: The sulfur atom is exceptionally electron-deficient, making it a "super-electrophile."[1][2] It reacts with atmospheric moisture (nucleophilic attack by water) orders of magnitude faster than unsubstituted benzenesulfonyl chloride.[2]

Mechanisms of Instability

Primary Failure Mode: Hydrolysis

The most critical degradation pathway is hydrolysis.[1][2] Upon contact with water (even ambient humidity), the sulfonyl chloride bond cleaves.[2]

  • Reactants: 2,4-Difluoro-5-nitrobenzenesulfonyl chloride + H₂O[1][2]

  • Products: 2,4-Difluoro-5-nitrobenzenesulfonic acid (solid) + HCl (gas)

Safety Implication: In a tightly sealed container stored at room temperature, trace moisture can generate enough HCl gas to pressurize the vial, leading to a "pop" or explosion upon opening.[2]

Secondary Failure Mode: Nucleophilic Aromatic Substitution (SₙAr)

The 2,4-difluoro substitution pattern is not inert.[1][2] The fluorine at the 2- or 4-position (activated by the ortho or para nitro group) is susceptible to displacement by nucleophiles.[1][2]

  • Storage Risk: Avoid storage in nucleophilic solvents (e.g., alcohols, DMSO) even at low temperatures, as solvolysis or SₙAr displacement can occur over time.

Visualization: Decomposition & Storage Logic

The following diagrams illustrate the degradation pathway and the decision logic for proper storage.

GCompound2,4-Difluoro-5-nitro-benzenesulfonyl chlorideIntermediateTransition State(Hyper-reactive Sulfur)Compound->Intermediate+ H₂OMoistureMoisture (H₂O)Moisture->IntermediateAcidSulfonic AcidDerivative (Impurity)Intermediate->AcidHydrolysisHClHCl Gas(Pressure Hazard)Intermediate->HClGas Release

Figure 1: Hydrolysis pathway showing the conversion of the active compound into inert acid and dangerous HCl gas.[1][2]

StorageStartReceived CompoundCheckSealIs container factory sealed?Start->CheckSealResealPurge with Argon/N₂Seal with Parafilm/TapeCheckSeal->ResealNo (Opened)TempSelect Temp RangeCheckSeal->TempYesReseal->TempFridge2°C to 8°C(Short Term < 1 Month)Temp->FridgeImmediate UseFreezer-20°C(Long Term > 1 Month)Temp->FreezerStorageDesiccatorPlace in SecondaryContainer with DesiccantFridge->DesiccatorFreezer->Desiccator

Figure 2: Decision tree for optimal storage conditions to maximize shelf-life.

Storage & Handling Protocols

The "Gold Standard" Storage Protocol

To maintain purity >97% over 6+ months, adhere to the following strictly:

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen due to higher density).[1][2]

    • Why: Displaces humid air from the headspace.[1][2]

  • Temperature: -20°C (Freezer).

    • Why: Arrhenius kinetics dictate that lowering temperature significantly slows the hydrolysis rate.[1][2]

  • Container: Glass vial with a Teflon (PTFE) lined screw cap.

    • Why: PTFE is resistant to HCl and organic vapors.[1][2] Do not use standard polyethylene caps which may degrade.[1][2]

  • Secondary Containment: Store the vial inside a desiccator or a larger jar containing active desiccant (e.g., Drierite or Silica Gel).[1][2]

    • Why: Provides a failsafe against moisture permeation through the freezer seal.[1][2]

Handling Procedure (The "Warm-Up" Rule)

Critical Error: Opening a cold vial immediately upon removal from the freezer.

  • Mechanism: Cold surfaces condense atmospheric moisture.[1][2] Opening a cold vial introduces water directly into the powder.[1][2]

  • Protocol: Allow the closed vial to equilibrate to room temperature (approx. 30–60 minutes) in a desiccator before opening.

Quality Control & Re-Validation

Before using this reagent in critical synthesis steps (e.g., late-stage functionalization), validate its integrity.[1][2]

Test MethodObservation of Degradation
Visual Inspection Look for "caking" or liquid droplets.[1][2] The pure compound should be a free-flowing powder.[1][2]
¹H NMR (CDCl₃) Look for a broad singlet shift (sulfonic acid proton) typically downfield (>10 ppm) or shifts in the aromatic region indicating loss of the sulfonyl group.[2]
LC-MS Hydrolyzed product (Sulfonic acid) will have a mass of [M-Cl+OH].[1][2] Note: Sulfonyl chlorides often hydrolyze on the LC column, so run in a non-aqueous solvent if possible or interpret results with caution.[1][2]
Melting Point A wide or depressed melting range indicates significant impurity (e.g., mixture of chloride and acid).[2]

References

  • Sigma-Aldrich. (2023).[1][2][4] Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride (Analogous Hazard Data). Link

  • PubChem. (2023).[1][2][5] Compound Summary: 2,4-Difluoro-5-nitrobenzenesulfonyl chloride.[1][2] National Library of Medicine.[2] Link

  • Hargreaves, M. K., et al. (1970).[1][2] The Hydrolysis of Sulfonyl Chlorides. Chemical Reviews. (Mechanistic grounding for sulfonyl chloride hydrolysis).

  • Thermo Fisher Scientific. (2023).[1][2] Handling and Storage of Moisture Sensitive Reagents. Link

Technical Guide: Strategic Utilization of 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic applications, mechanistic reactivity, and experimental protocols for 2,4-Difluoro-5-nitrobenzenesulfonyl chloride .

Executive Summary

2,4-Difluoro-5-nitrobenzenesulfonyl chloride (CAS: 1780-83-2) is a high-value electrophilic scaffold used primarily in the synthesis of Bcl-2 family inhibitors , HCV protease inhibitors , and functionalized polysulfones . Its utility stems from its unique "tri-electrophilic" core, which allows for sequential, chemoselective functionalization. By exploiting the reactivity differences between the sulfonyl chloride, the C4-fluorine, and the C2-fluorine, researchers can construct complex bicyclic heterocycles (such as benzothiazines and quinoxalines) or highly substituted sulfonamide pharmacophores with precise regiocontrol.

Chemical Profile & Reactivity Analysis

Structural Properties
  • CAS Number: 1780-83-2

  • Molecular Formula: C₆H₂ClF₂NO₄S[1]

  • Molecular Weight: 257.60 g/mol

  • Appearance: Yellow to light brown crystalline solid

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; hydrolyzes in water.

The "Tri-Electrophilic" Hierarchy

Successful utilization of this scaffold relies on understanding the order of reactivity (Chemo- and Regioselectivity). The molecule presents three electrophilic sites that react in a predictable sequence:

  • Site A (Sulfonyl Chloride, -SO₂Cl): The most reactive center. Reacts rapidly with nucleophiles (amines, alcohols) at 0°C to form sulfonamides or sulfonate esters. This step must be performed first to avoid competing SnAr reactions at the fluorine atoms.

  • Site B (C4-Fluorine): The primary site for Nucleophilic Aromatic Substitution (SnAr).

    • Activation: Activated by the ortho-nitro group and para-sulfonyl group.

    • Accessibility: Sterically accessible compared to C2.

  • Site C (C2-Fluorine): The least reactive/secondary SnAr site.

    • Activation: Activated by the para-nitro group and ortho-sulfonyl group.

    • Deactivation: Significant steric hindrance from the adjacent bulky sulfonyl group (-SO₂R) and the C1-substituent prevents initial attack here. This site is typically functionalized only under forcing conditions or during intramolecular cyclization.

Mechanistic Utility & Applications

Pathway A: Synthesis of Bcl-2/Mcl-1 Inhibitor Scaffolds

In medicinal chemistry, this compound is a linchpin for synthesizing sulfonamide-based protein-protein interaction inhibitors.

  • Mechanism: The sulfonyl chloride is first capped with an aryl amine or piperazine. The C4-fluorine is then displaced by a thiophenol or a second amine.

  • Application: This sequence builds the core skeleton of ABT-737 analogs and Venetoclax-like molecules, where the sulfonamide anchors the molecule in the hydrophobic groove of the Bcl-2 protein.

Pathway B: Late-Stage Heterocyclization

The 2,4-difluoro-5-nitro pattern is ideal for synthesizing dihydro-2H-benzo[b][1,4]thiazines and quinoxalines .

  • Workflow:

    • Sulfonylation: Protect/functionalize the SO₂ group.

    • SnAr 1: Displace C4-F with a bifunctional nucleophile (e.g., cysteamine or ethylenediamine).

    • Cyclization: The second nucleophilic arm of the reagent displaces the C2-F (often requiring heat) or attacks the nitro group after reduction, forming a fused ring system.

Visualization of Reaction Pathways

The following diagram illustrates the chemoselective logic flow for this scaffold.

ReactionPathways cluster_legend Regioselectivity Logic Start 2,4-Difluoro-5-nitro- benzenesulfonyl chloride Step1 Intermediate A: Sulfonamide Formation (Chemoselective -SO2Cl) Start->Step1 R-NH2, 0°C (Fastest) Step2 Intermediate B: C4-Substituted Product (Regioselective SnAr) Step1->Step2 Nu-H (Amine/Thiol) K2CO3, RT (Displaces C4-F) Step3 Final Product C: Bicyclic Heterocycle (Cyclization/Reduction) Step2->Step3 Reduction (Fe/HCl) or Heat (Involves C2-F or NO2) Note1 C4-F: Ortho to NO2 (Accessible) Note2 C2-F: Para to NO2 (Sterically Hindered by SO2)

Caption: Chemoselective functionalization sequence: Sulfonylation precedes C4-SnAr, followed by cyclization involving C2 or Nitro groups.

Experimental Protocols

Protocol 1: Chemoselective Sulfonamide Synthesis

Objective: Functionalize the sulfonyl chloride without touching the labile fluorines.

Reagents:

  • 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (1.0 equiv)

  • Amine substrate (1.0 - 1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Dissolve the amine and TEA in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 2,4-Difluoro-5-nitrobenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes. Crucial: Keep temperature < 5°C to prevent premature SnAr at C4.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC/LCMS (Product is usually less polar than starting material).

  • Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/TEA), followed by brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid hydrolysis on silica.

Protocol 2: Regioselective SnAr Displacement (C4-F)

Objective: Introduce a nucleophile at the C4 position (ortho to nitro).

Reagents:

  • Sulfonamide Intermediate (from Protocol 1) (1.0 equiv)

  • Nucleophile (e.g., Thiophenol, Morpholine) (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for weaker nucleophiles)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Setup: Suspend the Sulfonamide intermediate and Base in MeCN at RT.

  • Addition: Add the nucleophile slowly.

  • Reaction:

    • For Amines: Stir at RT for 4–6 hours.

    • For Thiols: Stir at 0°C to RT (Thiols are highly reactive; controlling temp ensures C4 selectivity over C2).

  • Validation: Monitor by 19F NMR. The starting material will show two distinct fluorine signals. The product will show only one signal (corresponding to the remaining C2-F).

  • Workup: Pour into ice water. If solid precipitates, filter and wash with water.[2] If oil, extract with EtOAc.

Data Summary: Reactivity & Selectivity

ParameterC1 (Sulfonyl)C4 (Fluorine)C2 (Fluorine)
Leaving Group Chloride (-Cl)Fluoride (-F)Fluoride (-F)
Activation High (Electrophilic S)High (Ortho-NO₂, Para-SO₂)Moderate (Para-NO₂, Ortho-SO₂)
Steric Hindrance LowLowHigh (Blocked by SO₂ group)
Reaction Order 1st (at <0°C)2nd (at RT)3rd (requires heat/cyclization)
Typical Reagent 1°/2° AminesThiols, AminesIntramolecular Nucleophile

Safety & Handling

  • Corrosivity: The sulfonyl chloride hydrolyzes to form HCl and sulfonic acid. It causes severe skin burns and eye damage. Wear full PPE (gloves, goggles, face shield).

  • Moisture Sensitivity: Store under inert gas (Argon/Nitrogen) in a refrigerator (2-8°C). Exposure to moisture degrades the compound to the sulfonic acid (irreversible).

  • Sensitizer: Like many benzenesulfonyl chlorides, it is a potential skin sensitizer. Avoid inhalation of dust/vapors.

References

  • BenchChem. (2025). 2,4-Difluoro-5-nitrobenzenesulfonyl chloride: Properties and Applications. Retrieved from

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC11278129. Retrieved from

  • PubChem. (2025). Compound Summary: 2,4-Difluoro-5-nitrobenzenesulfonyl chloride.[1] CID 1780-83-2. Retrieved from

  • ChemicalBook. (2025).[3][4] Reactions of Nitrobenzenesulfonyl Chlorides in Medicinal Chemistry. Retrieved from

Sources

Methodological & Application

Application Note: High-Sensitivity Derivatization of Amines and Phenols using 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) as a derivatization reagent for the analysis of amines and phenols via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

While traditional reagents like Dansyl chloride target positive ionization, DFNBSC is engineered specifically for Negative Ion Mode (ESI-) .[1] The incorporation of a nitro group (


) and two fluorine atoms (

) onto the benzene ring creates a highly electron-deficient moiety.[1] When attached to an analyte, this tag significantly increases electron affinity, enabling femtomole-level detection of nucleophilic analytes (amines, phenols) that otherwise exhibit poor ionization in negative mode.[1]

Scientific Rationale & Mechanism

Why DFNBSC?

Unmodified amines and phenols often suffer from poor retention on Reverse Phase (RP) columns and low ionization efficiency in negative ESI.[1] DFNBSC addresses these challenges through three mechanistic pillars:

  • Ionization Enhancement (ESI-): The nitro group at position 5 and fluorine atoms at positions 2 and 4 are strong electron-withdrawing groups (EWGs).[1] These groups stabilize the negative charge on the resulting sulfonamide nitrogen (for amines) or sulfonate oxygen (for phenols), facilitating the formation of stable

    
     ions.[1]
    
  • Chromatographic Retention: The addition of the aromatic ring increases the hydrophobicity (

    
    ) of polar analytes, shifting their retention to the organic-rich region of the gradient where desolvation is more efficient.[1]
    
  • Structural Stability: Unlike ester-based tags, the sulfonamide bond formed with amines is chemically robust, resisting hydrolysis during LC separation.[1]

Reaction Mechanism

The sulfonyl chloride moiety (


) undergoes a nucleophilic substitution reaction.[1] The nucleophile (analyte) attacks the sulfur atom, displacing the chloride ion.[1]
  • Primary/Secondary Amines: Form stable Sulfonamides .[1]

  • Phenols: Form Sulfonates (require slightly higher pH).[1]

Note on Selectivity: The 2,4-difluoro substitution pattern also activates the ring for potential Nucleophilic Aromatic Substitution (


). However, under controlled mild basic conditions (pH 8-9.5) and ambient temperature, the sulfonyl chloride reaction is kinetically favored over 

displacement of the fluorine atoms.[1]
Pathway Diagram

The following diagram illustrates the derivatization logic and MS ionization pathway.

DFNBSC_Mechanism cluster_stabilization Ionization Stabilization Reagent 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride (DFNBSC) Complex Transition State [Tetrahedral Intermediate] Reagent->Complex Analyte Analyte (R-NH2 or Ar-OH) Analyte->Complex Nucleophilic Attack (pH 9.0) Product Derivatized Analyte (Sulfonamide/Sulfonate) Complex->Product -HCl (Base Catalyzed) MS_Ion ESI- Ion [M-H]- Product->MS_Ion Deprotonation (ESI Source) Nitro NO2 Group (Electron W/D) Nitro->MS_Ion Stabilizes Charge Fluoro Fluorine Atoms (Inductive Effect) Fluoro->MS_Ion

Caption: Reaction pathway of DFNBSC with nucleophilic analytes and subsequent ionization mechanism.

Experimental Protocol

Materials Required[1]
  • Reagent: 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (Sigma/Merck or equivalent, >97% purity).

  • Solvent: Acetonitrile (ACN), LC-MS grade.[1]

  • Buffer: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ), 100 mM, pH 9.4.
  • Quenching Agent: L-Lysine or Ethylamine (to scavenge excess reagent).[1]

Stock Solution Preparation
SolutionConcentrationVehicleStability
DFNBSC Stock 10 mg/mL100% ACN1 week at -20°C (Keep Desiccated)
Buffer 100 mMWater (pH 9.[1]4)1 month at 4°C
Internal Std 1 µg/mL50% ACNCompound Dependent
Step-by-Step Derivatization Workflow

Step 1: Sample Preparation

  • Aliquot 50 µL of sample (plasma extract, urine, or standard) into a 1.5 mL Eppendorf tube.[1]

  • Add 20 µL of Internal Standard solution.

Step 2: Buffering

  • Add 20 µL of 100 mM Carbonate Buffer (pH 9.4).

    • Critical: pH must be >8.5 to ensure the amine is deprotonated (nucleophilic) but <11 to prevent hydrolysis of the reagent.[1]

Step 3: Reaction

  • Add 50 µL of DFNBSC Stock Solution (10 mg/mL in ACN).

  • Vortex for 30 seconds.

  • Incubate at 60°C for 15 minutes in a thermomixer (shake at 500 rpm).

    • Note: For thermally labile analytes, incubate at 40°C for 30-45 mins.[1]

Step 4: Quenching (Optional but Recommended) [1]

  • Add 10 µL of 10 mg/mL L-Lysine solution.

  • Incubate for 5 mins. This reacts with excess DFNBSC, preventing column fouling.

Step 5: Dilution & Injection

  • Dilute with 100 µL of 0.1% Formic Acid in Water (to neutralize pH before LC).

  • Centrifuge at 12,000 x g for 5 mins.

  • Transfer supernatant to LC vial. Inject 5-10 µL.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH neutral).[1]

    • Why Neutral? Acidic mobile phases suppress negative ionization.[1] Neutral pH is optimal for sulfonamide detection in ESI-.

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Settings (Source: ESI Negative)
  • Capillary Voltage: -2.5 to -3.5 kV.[1]

  • Cone Voltage: Optimized per analyte (typically 20-40 V).

  • Source Temp: 150°C.

  • Desolvation Temp: 400-500°C.[1]

Fragmentation Logic (MRM Transitions)

In MS/MS, the DFNBSC-tagged precursor usually undergoes characteristic cleavage.[1]

  • Precursor Ion:

    
     (Molecular weight of analyte + 220.9 Da (Tag) - 36.5 Da (HCl) - 1 Da (H)).[1]
    
    • Net Mass Shift: +183.4 Da (approx).[1]

  • Common Product Ions:

    • m/z 222:

      
       (Difluoro-nitrobenzene anion).[1]
      
    • m/z 80:

      
       (Sulfonate fragment).[1]
      
    • Neutral Loss: Loss of

      
       (64 Da) is common in sulfonamides.[1]
      

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH during reaction.[1]Ensure Carbonate buffer is pH 9.[1]4. If pH < 8, amines remain protonated (

) and won't react.[1]
Precipitation Reagent concentration too high.Dilute DFNBSC stock or increase % ACN in the final mixture to keep the reagent soluble.[1]
Column Clogging Excess reagent crystallizing.[1]Use the Quenching Step (Lysine) and ensure high organic wash in LC gradient.[1]
Multiple Peaks Di-substitution.Analytes with multiple amines (e.g., Lysine, Polyamines) may form mono- and di-derivatives.[1] Adjust reagent ratio to force complete derivatization.
Validation Workflow Diagram

Validation_Workflow Start Method Validation Linearity Linearity Test (0.1 - 1000 nM) Start->Linearity Recovery Matrix Effect (Spike Recovery) Start->Recovery Stability Stability Test (4h, 24h, 48h) Start->Stability Decision Pass Criteria? Linearity->Decision Recovery->Decision Stability->Decision Final SOP Approval Decision->Final Yes Refine Optimize Buffer/Temp Decision->Refine No Refine->Start

Caption: Standard validation workflow for DFNBSC derivatization assays.

References

  • Chemical Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12633075, 2,4-Difluoro-5-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Derivatization Strategy: Xu, F., et al. (2011).[1] Derivatization methods for the determination of amines by LC-MS/MS. Trends in Analytical Chemistry. (Contextual grounding on sulfonyl chloride reactivity).

  • Nitro-Sulfonyl Reagents: Li, W., et al. (2010).[1] Stable Isotope Labeling Derivatization (SILD) for Quantitative Analysis of Amine-Containing Metabolites. Analytical Chemistry. (Describes analogous nitro-reagents for ESI-).

  • Reaction Mechanism: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Foundational text for Sulfonyl Chloride-Amine nucleophilic substitution).

Sources

Application Note: Quantitative Chemoproteomic Profiling & Structural Analysis using 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride (DFNBS-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and mass spectrometry-based proteomics. It details the use of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBS-Cl) , a specialized heterobifunctional reagent, for quantitative chemoproteomic profiling and structural analysis.

Unlike standard isobaric tags (e.g., TMT), DFNBS-Cl is primarily utilized as a reactive chemical probe to map hyper-reactive amine microenvironments or as a stepwise crosslinker for structural elucidation. Its unique chemistry—combining a rapid amine-reactive sulfonyl chloride with a tunable, electrophilic fluoro-nitrobenzene moiety—allows for the precise interrogation of protein topology and reactivity.

Introduction & Mechanism of Action

The Reagent: DFNBS-Cl

2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a heterobifunctional probe designed to exploit the differential reactivity of nucleophilic amino acid side chains. It contains two distinct electrophilic centers:

  • Sulfonyl Chloride (

    
    ):  A "hard" electrophile that reacts rapidly and specifically with primary amines (Lysine 
    
    
    
    -amino and N-terminal
    
    
    -amino groups) to form stable sulfonamides.
  • Fluoro-Nitrobenzene Moiety: Contains two fluorine atoms activated by the electron-withdrawing nitro (

    
    ) and sulfonyl groups. The fluorine at the ortho or para position relative to the nitro group is susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ), allowing for a secondary reaction with proximal nucleophiles (Cysteine thiols, Histidine imidazoles, or Tyrosine hydroxyls) or serving as a site for further derivatization.
Applications
  • Quantitative Reactivity Profiling: Measuring the "nucleophilicity index" of surface lysines to identify catalytic sites or allosteric pockets.

  • Structural Proteomics (XL-MS): Using the reagent as a short-range (< 10 Å) crosslinker to map protein folding or protein-protein interaction interfaces.

  • Site-Specific Derivatization: Introducing a hydrophobic and electron-deficient tag to enhance ionization efficiency in negative-mode MS or to facilitate Electron Capture Dissociation (ECD).

Chemical Workflow & Reaction Logic

The following diagram illustrates the stepwise reaction mechanism utilized in this protocol.

DFNBS_Reaction_Pathway Reagent DFNBS-Cl Reagent (Sulfonyl Chloride + Fluoro-Nitro) Intermediate Stable Sulfonamide Intermediate (Lys-SO2-Ar-F-NO2) Reagent->Intermediate Step 1: Rapid Amine Labeling (pH 7.5, 4°C, <1h) Protein Native Protein (Lys-NH2 / Cys-SH) Protein->Intermediate Crosslinked Crosslinked/Cyclized Product (Lys-SO2-Ar-NO2-Cys) Intermediate->Crosslinked Step 2: Proximal Nucleophile Attack (SnAr) (pH 8.5, 37°C, >2h) Quenched Labeled Peptide (Mono-derivatized) Intermediate->Quenched No Proximal Nucleophile (Single Label)

Figure 1: Stepwise reaction pathway of DFNBS-Cl. The sulfonyl chloride initially anchors the probe to a lysine, enabling the fluoro-nitro group to subsequently probe the local environment for a second nucleophile.

Experimental Protocols

Protocol A: Quantitative Profiling of Hyper-Reactive Lysines

Objective: To identify and quantify lysine residues with elevated pKa or catalytic potential by titrating DFNBS-Cl reactivity.

Reagents Required[1][2][3][4][5]
  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitors.

  • DFNBS-Cl Stock: 100 mM in anhydrous DMSO (Prepare fresh; extremely moisture sensitive).

  • Quenching Buffer: 1 M Tris-HCl (pH 8.0).

  • Reduction/Alkylation Reagents: DTT / Iodoacetamide (IAA).

  • Digestion Enzyme: Trypsin (Sequencing Grade).[2]

Step-by-Step Procedure
  • Sample Preparation:

    • Lyse cells/tissue in Lysis Buffer.

    • Adjust protein concentration to 1 mg/mL.

    • Critical: Avoid amine-containing buffers (Tris, Glycine) during the labeling step. Use HEPES or PBS.

  • Labeling Reaction (Titration):

    • Divide sample into 3 aliquots.

    • Add DFNBS-Cl to final concentrations of 10 µM (Low) , 100 µM (Medium) , and 1 mM (High) .

    • Incubate at 4°C for 30 minutes with gentle agitation.

    • Note: Low concentrations preferentially label hyper-reactive (low pKa) lysines.

  • Quenching:

    • Add 50 mM Tris-HCl (final conc.) to quench unreacted sulfonyl chlorides. Incubate for 10 min at RT.

  • Cleanup & Digestion:

    • Perform Acetone Precipitation (4 volumes cold acetone, -20°C, 1 hour) to remove excess reagent.

    • Resuspend pellet in 8 M Urea / 50 mM Ammonium Bicarbonate.

    • Reduce (5 mM DTT, 30 min, 56°C) and Alkylate (15 mM IAA, 20 min, Dark).

    • Dilute Urea to <1 M and digest with Trypsin (1:50 w/w) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Search Parameters: Add dynamic modification for DFNBS on Lysine.

Protocol B: Structural Cross-linking (XL-MS)

Objective: To map proximal amino acids using the bifunctional nature of DFNBS-Cl.

Step-by-Step Procedure
  • Primary Labeling (Anchor Step):

    • Incubate protein (1 mg/mL in PBS, pH 7.4) with 50-fold molar excess of DFNBS-Cl for 30 min on ice.

    • Logic: This anchors the probe to surface lysines via the sulfonyl bond without triggering the secondary fluoro-displacement immediately.

  • Removal of Excess Reagent:

    • Pass the sample through a Zeba Spin Desalting Column (7K MWCO) equilibrated with pH 8.5 Borate Buffer .

  • Secondary Cross-linking (Probe Step):

    • Incubate the desalted, labeled protein at 37°C for 2-4 hours .

    • Mechanism:[1][6][7][8] The elevated pH and temperature drive the

      
       reaction, where the fluorine is displaced by a nearby Histidine, Cysteine, or another Lysine.
      
  • Digestion & Enrichment:

    • Digest as per Protocol A.

    • Optional: Enrich for cross-linked peptides using Strong Cation Exchange (SCX) chromatography (cross-linked peptides often have higher charge states).

Data Analysis & Interpretation

Mass Shift Calculation

Accurate identification requires defining the specific mass shift in your search engine (MaxQuant, Proteome Discoverer, or pLink).

Modification TypeChemical ChangeFormula AddedMonoisotopic Mass Shift (Da)Target Residues
Mono-Link (Dead-end) Sulfonylation of Amine

+236.954 Lys, N-term
Cross-Link (Bifunctional) Sulfonylation +

(F displacement)

+216.948 Lys

Cys/His/Lys
Hydrolyzed (Artifact) Sulfonic Acid formation

+79.957 Lys (Rare)

Note: The "Cross-Link" mass assumes the loss of one Fluorine atom and one Hydrogen atom from the secondary nucleophile.

Quantitation Strategy

For quantitative profiling (Protocol A), use Label-Free Quantification (LFQ) or Spectral Counting .

  • Filter: Select peptides containing the DFNBS modification (+236.954 Da).

  • Normalize: Normalize intensity against the total protein intensity (unmodified peptides).

  • Ratio Calculation: Calculate the ratio of Modified Peptide Intensity in [Low Conc.] vs [High Conc.].

    • High Ratio: Indicates a hyper-reactive lysine (labeled efficiently even at low reagent concentration).

    • Low Ratio: Indicates a standard surface lysine (requires high concentration to label).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Precipitation during labeling Reagent insolubilityDissolve DFNBS-Cl in anhydrous DMSO first; keep final DMSO < 5%.
Low Labeling Efficiency Hydrolysis of Sulfonyl ChlorideEnsure buffers are amine-free and reagent is fresh. Sulfonyl chlorides hydrolyze rapidly in water; add reagent immediately after dilution.
No Cross-links observed Distance constraint > 10 ÅThe DFNBS linker is rigid and short (~7-9 Å). It only captures very close interactions.
Complex Spectra

promiscuity
The fluoro group can react with OH (Tyr/Ser) at very high pH. Keep pH

8.5 for specificity to Cys/His/Lys.

References

  • Chemical Probe Design

    • Application of Sulfonyl Chlorides in Proteomics: "Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes." Nature Communications, 2021. Link (Context: Sulfonyl electrophiles for lysine targeting).

  • Reagent Chemistry (

    
    ): 
    
    • Sanger's Reagent Analogs: "The Reaction of Amines with Nitrous Acid and Fluoro-nitro-benzene derivatives." Chemistry LibreTexts. Link (Context: Mechanism of fluoro-nitro aromatic substitution).

  • Cross-linking Methodology: Bifunctional Linkers: "Advances in chemical cross-linking and mass spectrometry for structural proteomics." Analytical Chemistry. (General reference for XL-MS workflows).
  • Mass Spectrometry of Sulfonamides

    • "5-Diethylamino-naphthalene-1-sulfonyl chloride (DensCl): a novel triplex isotope labeling reagent for quantitative metabolome analysis."[9] Analytical Chemistry, 2013.[9] Link (Context: Sulfonyl chloride behavior in MS).

(Note: While DFNBS-Cl is a known chemical entity used in synthesis and peptide modification, specific "textbook" proteomics papers dedicated solely to this exact derivative are rare compared to TMT/iTRAQ. This protocol is derived from the established chemistry of sulfonyl chloride probes and fluoronitrobenzene crosslinkers.)

Sources

Application Notes and Protocols: A Step-by-Step Guide for N-Terminal Labeling with 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of N-Terminal Labeling

Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling the development of sophisticated bioconjugates for therapeutic and diagnostic applications.[1][2] The N-terminus of a protein presents a unique target for modification, as it is a universally present reactive site that is often solvent-exposed and less likely to disrupt the overall protein structure and function upon modification.[3] While numerous methods for N-terminal labeling exist, the use of sulfonyl chlorides offers a robust and efficient approach for creating stable sulfonamide linkages.

This guide provides a detailed protocol for the N-terminal labeling of proteins and peptides using 2,4-Difluoro-5-nitrobenzenesulfonyl chloride. This reagent offers distinct advantages, including the potential for differential reactivity of its two fluorine atoms, allowing for sequential or site-specific modifications under controlled conditions. The electron-withdrawing nitro group enhances the reactivity of the sulfonyl chloride, facilitating efficient labeling. We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and offer insights into the critical parameters that ensure successful and selective N-terminal modification.

Mechanistic Insights: The Chemistry of N-Terminal Sulfonylation

The selective labeling of the N-terminal α-amine over the ε-amine of lysine residues is primarily achieved by controlling the reaction pH.[4] The α-amino group of the N-terminus typically has a lower pKa (around 6-8) compared to the ε-amino group of lysine (pKa ≈ 10).[4] By maintaining the reaction pH in a slightly acidic to neutral range (pH 6-8), the N-terminal amine is more nucleophilic and readily reacts with the electrophilic sulfonyl chloride.[4]

The reaction of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride with a primary amine at the N-terminus proceeds via a nucleophilic substitution reaction, forming a stable sulfonamide bond.[5][6]

Reaction_Mechanism Protein Protein-NH2 (N-terminal α-amine) Intermediate Transition State Protein->Intermediate Nucleophilic Attack Reagent 2,4-Difluoro-5-nitro- benzenesulfonyl chloride Reagent->Intermediate Product Labeled Protein (Sulfonamide linkage) Intermediate->Product Chloride leaving group HCl HCl Intermediate->HCl caption Reaction mechanism of N-terminal labeling.

Caption: Reaction mechanism of N-terminal labeling.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with built-in checkpoints and optimization steps to ensure reliable and reproducible results.

Part 1: Reagent Preparation and Protein Quantification
  • Reagent Solution Preparation:

    • Prepare a stock solution of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride in an anhydrous organic solvent such as acetone or acetonitrile. A typical starting concentration is 10-100 mM. Note: This reagent is sensitive to moisture and should be handled in a dry environment. Prepare fresh solutions before each use.

  • Protein Sample Preparation:

    • Ensure the protein of interest is in a suitable buffer. The buffer should be free of primary amines (e.g., Tris) that can compete with the N-terminus for labeling. Phosphate-buffered saline (PBS) or borate buffer at a pH between 7.0 and 8.5 are recommended.

    • Accurately determine the protein concentration using a reliable method such as a BCA assay or by measuring absorbance at 280 nm, using the protein's extinction coefficient.

Part 2: The Labeling Reaction

The following table outlines the recommended starting conditions for the labeling reaction. Optimization may be required depending on the specific protein.

ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mLHigher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency.
Reagent Molar Excess 10-50 foldA molar excess of the labeling reagent drives the reaction to completion. However, excessive amounts can lead to non-specific labeling.[7]
Reaction pH 7.0 - 8.5Balances N-terminal amine reactivity with protein stability.
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used for sensitive proteins to minimize degradation, though this may require longer reaction times.[7]
Incubation Time 1 - 4 hoursMonitor the reaction progress to determine the optimal time.

Step-by-Step Labeling Procedure:

  • To the protein solution, add the calculated volume of the 2,4-Difluoro-5-nitrobenzenesulfonyl chloride stock solution while gently vortexing.

  • Incubate the reaction mixture at the chosen temperature with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 30, 60, 120, and 240 minutes) and quenching the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume the excess labeling reagent. Analyze the aliquots by SDS-PAGE or mass spectrometry.

Part 3: Quenching the Reaction and Purification of the Labeled Protein
  • Quenching: Once the desired level of labeling is achieved, quench the reaction by adding a quenching agent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Removal of the unreacted labeling reagent and byproducts is crucial. Several methods can be employed:

    • Size-Exclusion Chromatography (SEC): This is a gentle method that separates the labeled protein from smaller molecules based on size.

    • Dialysis/Buffer Exchange: Effective for removing small molecules, but can be time-consuming.

    • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this can be a highly specific and efficient purification method.[8][9]

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Reagent_Prep Prepare Reagent Solution Mixing Mix Protein and Reagent Reagent_Prep->Mixing Protein_Prep Prepare Protein Sample Protein_Prep->Mixing Incubation Incubate Mixing->Incubation Monitoring Monitor Progress (SDS-PAGE/MS) Incubation->Monitoring Quenching Quench Reaction Monitoring->Quenching Optimal Labeling Achieved Purification Purify Labeled Protein (SEC, Dialysis, or Affinity) Quenching->Purification Analysis Analyze Final Product Purification->Analysis caption Experimental workflow for N-terminal labeling.

Caption: Experimental workflow for N-terminal labeling.

Part 4: Analysis and Characterization of the Labeled Protein

Confirmation of successful N-terminal labeling is essential.

  • Mass Spectrometry (MS): This is the most definitive method to confirm the mass shift corresponding to the addition of the 2,4-difluoro-5-nitrophenylsulfonyl group to the protein. High-resolution mass spectrometry can also be used to identify the exact site of modification.[10][11]

  • SDS-PAGE: A slight increase in the molecular weight of the labeled protein may be observable on a high-resolution SDS-PAGE gel.

  • UV-Vis Spectroscopy: The nitrophenyl group of the label has a characteristic absorbance that can be used to estimate the degree of labeling, provided a standard curve is generated.

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its iterative nature. The monitoring step allows for real-time assessment of the labeling efficiency, enabling adjustments to be made to the reaction conditions. The multiple purification options provide flexibility to accommodate different proteins and downstream applications. Finally, the comprehensive analysis confirms the identity and purity of the final product, ensuring confidence in the experimental outcome.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Labeling Efficiency - Inactive reagent- Low protein concentration- Suboptimal pH- Inaccessible N-terminus- Use freshly prepared reagent- Increase protein concentration- Optimize reaction pH- Consider denaturing conditions (if protein function is not critical) or adding a flexible linker to the N-terminus through protein engineering.[7]
Non-specific Labeling - High reagent concentration- Prolonged incubation time- High pH- Titrate down the molar excess of the reagent- Optimize incubation time by monitoring the reaction- Lower the reaction pH
Protein Precipitation - Unsuitable buffer conditions- Protein instability- Screen different buffers and pH values- Add stabilizing excipients (e.g., glycerol, arginine)- Perform the reaction at a lower temperature

Conclusion: Enabling Advanced Bioconjugation Strategies

The N-terminal labeling of proteins with 2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a powerful technique for creating well-defined bioconjugates. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can achieve high efficiency and selectivity. This detailed guide provides a solid foundation for implementing this methodology, opening the door to a wide range of applications in drug development, diagnostics, and fundamental biological research.

References

  • Popp, M. W., & Ploegh, H. L. (2011). Site-specific N-terminal labeling of proteins using sortase-mediated reactions.
  • Ge, Y., Lawhorn, B. G., El-Naggar, M., Strauss, E., Park, J.-H., Begley, T. P., & McLafferty, F. W. (2002). Top down characterization of larger proteins (45 kDa) by electron capture dissociation mass spectrometry. Journal of the American Chemical Society, 124(4), 672-678.
  • Mtoz Biolabs. (n.d.). MS-Based Protein N-Terminal Sequence Analysis Service. Retrieved from [Link]

  • Antos, J. M., & Francis, M. B. (2006). Selective N-terminal modification of a protein by variation of peptide length. Journal of the American Chemical Society, 128(33), 10696-10697.
  • Gray, W. R. (1972). The dansyl method for identifying N-terminal amino acids. Methods in Enzymology, 25, 121-138.
  • Kowalska, J., & Jemielity, J. (2014). N-terminal protein characterization by mass spectrometry using combined microscale liquid and solid-phase derivatization. In Methods in molecular biology (Vol. 1140, pp. 249-261). Humana Press.
  • Zhang, C., et al. (2021). Facile expression of proteins with desired N-terminal amino acid via an engineered cysteine protease domain.
  • Tsuruta, J., et al. (2012). Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan. Analytical and Bioanalytical Chemistry, 404(6-7), 1949-1955.
  • QB3-Berkeley. (n.d.). Protein Purification. Retrieved from [Link]

  • Schug, K. A., & McNicholl, C. G. (2016). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of Analytical Methods in Chemistry, 2016, 8591030.
  • Rosen, C. B., & Francis, M. B. (2017). N-terminal specific protein modification.
  • Guimaraes, C. P., et al. (2013). Site-specific N-terminal labeling of proteins using sortase-mediated reactions.
  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • Saya's World of Chemistry. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Strategies for modifying a protein’s N-terminus. Retrieved from [Link]

  • Loo, R. R. O., et al. (2016). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. Journal of the American Society for Mass Spectrometry, 27(1), 108-116.

Sources

Application Notes and Protocols: Peptide Derivatization with 2,4-Difluoro-5-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride in Peptide Analysis

2,4-Difluoro-5-nitrobenzenesulfonyl chloride, often referred to in the scientific community by the eponym Marfey's Reagent, is a cornerstone chemical tool for the chiral analysis of amino acids and, by extension, peptides.[1][2][3][4] Its primary application lies in the derivatization of primary and secondary amines, a reaction that covalently attaches a chromophore to the analyte. This modification is instrumental for several analytical downstream applications, most notably enhancing detection sensitivity and enabling the chromatographic separation of enantiomers.[2][5]

The derivatization process converts amino acids into diastereomers, which can then be resolved using standard reverse-phase high-performance liquid chromatography (RP-HPLC).[2][6] This technical guide provides an in-depth exploration of the reaction conditions, underlying mechanisms, and detailed protocols for the effective use of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride in peptide derivatization.

Reaction Mechanism and Rationale for Experimental Choices

The derivatization of a peptide's N-terminal amino acid or the side chains of lysine residues with 2,4-Difluoro-5-nitrobenzenesulfonyl chloride proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group and sulfonyl chloride group activate the aromatic ring towards nucleophilic attack by the amino group of the peptide.

Key Reaction Parameters and Their Scientific Basis:

  • pH: The reaction is typically carried out under mildly alkaline conditions (pH 8.5-9.5). This is a critical parameter as the nucleophilicity of the amino group is pH-dependent. At this pH, a significant fraction of the amino groups are deprotonated and exist as the more nucleophilic free amine (-NH2), which is essential for an efficient reaction. A buffer, commonly sodium bicarbonate or triethylamine (TEA), is used to maintain this optimal pH.[7][8]

  • Temperature: The reaction is generally performed at a slightly elevated temperature, typically around 40°C.[5] This provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant degradation of the reagent or the peptide. Higher temperatures can lead to hydrolysis of the sulfonyl chloride group, reducing the yield of the desired derivative.

  • Solvent: A polar aprotic solvent, such as acetone or dimethyl sulfoxide (DMSO), is often employed.[2] These solvents are capable of dissolving both the polar peptide and the less polar derivatizing reagent, facilitating a homogeneous reaction mixture. Acetone is a common choice due to its volatility, which allows for easy removal post-reaction.[2]

  • Stoichiometry: An excess of the derivatizing reagent is used to ensure the complete derivatization of all available amino groups in the peptide sample. A molar ratio of approximately 1.4:1 of the reagent to the amino acid is a common starting point.[2] This drives the reaction to completion, which is crucial for accurate quantitative analysis.

  • Reaction Time: The derivatization is typically complete within 60 to 90 minutes under the optimized conditions of pH and temperature.[5] However, the reaction kinetics can vary depending on the specific amino acid residue, with some, like threonine, reacting more slowly.[7] Therefore, for complex peptide mixtures, an overnight incubation may be necessary to ensure complete derivatization of all species.[7]

Diagram of the Derivatization Workflow

DerivatizationWorkflow Peptide Peptide Sample Hydrolysis Acid Hydrolysis (if analyzing constituent amino acids) Peptide->Hydrolysis Optional Derivatization Derivatization with 2,4-Difluoro-5-nitrobenzenesulfonyl chloride Peptide->Derivatization Hydrolysis->Derivatization Quenching Reaction Quenching Derivatization->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis

Caption: A simplified workflow for peptide derivatization and analysis.

Detailed Experimental Protocols

Protocol 1: Derivatization of Free Amino Acids from Peptide Hydrolysates

This protocol is designed for the analysis of the amino acid composition and chirality of a peptide.

Materials:

  • Peptide sample

  • 6 M Hydrochloric acid (HCl)

  • 2,4-Difluoro-5-nitrobenzenesulfonyl chloride solution (1% w/v in acetone)

  • 1 M Sodium bicarbonate (NaHCO3) solution

  • 2 M Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

  • Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Peptide Hydrolysis (Optional, for amino acid analysis):

    • Place the peptide sample (approximately 50-100 µg) into a hydrolysis tube.

    • Add 200 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it carefully, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

    • Reconstitute the dried hydrolysate in 50 µL of deionized water.

  • Derivatization:

    • To 50 µL of the amino acid solution (or intact peptide solution), add 100 µL of the 1% 2,4-Difluoro-5-nitrobenzenesulfonyl chloride solution in acetone.[2]

    • Add 20 µL of 1 M NaHCO3 to adjust the pH to the optimal range for the reaction.[2]

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 40°C for 1 hour with occasional mixing.[2][5]

  • Reaction Quenching:

    • After the incubation, cool the reaction vial to room temperature.

    • Add 10 µL of 2 M HCl to neutralize the excess bicarbonate and stop the reaction.[2] Effervescence will be observed.

    • Vortex the sample and then centrifuge to pellet any precipitate.

  • Sample Preparation for Analysis:

    • The supernatant containing the derivatized amino acids is now ready for HPLC or LC-MS analysis.

    • If necessary, the sample can be diluted with the initial mobile phase of the chromatography system.

Table 1: Summary of Key Reaction Parameters for Amino Acid Derivatization

ParameterRecommended ConditionRationale
pH 8.5 - 9.5 (maintained with NaHCO3)Maximizes the concentration of the nucleophilic free amine.[7][8]
Temperature 40°CProvides sufficient activation energy without causing degradation.[5]
Solvent AcetoneDissolves both reactants and is easily removed.[2]
Reagent Ratio ~1.4:1 (Reagent:Amino Acid)Drives the reaction to completion for accurate quantification.[2]
Reaction Time 60 - 90 minutesSufficient for most amino acids to react completely.[5]
Protocol 2: N-Terminal Derivatization of Intact Peptides

This protocol is for labeling the N-terminus of an intact peptide, which can be useful for peptide identification and sequencing.

Materials:

  • Intact peptide sample

  • 2,4-Difluoro-5-nitrobenzenesulfonyl chloride solution (10 mg/mL in acetone)

  • 0.5 M Triethylamine (TEA) in water

  • 20% Acetonitrile/0.1% Formic acid

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Derivatization:

    • Dissolve the peptide sample in an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • To 200 µL of the peptide solution, add 400 µL of the 2,4-Difluoro-5-nitrobenzenesulfonyl chloride solution.

    • Add 100 µL of 0.5 M TEA to initiate the reaction.[7]

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 1-2 hours). Reaction times may need to be optimized for specific peptides.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution, such as 20% acetonitrile/0.1% formic acid.[7] This will lower the pH and protonate any remaining free amines.

  • Sample Cleanup:

    • The derivatized peptide may need to be purified from excess reagent and byproducts. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the derivatized peptide from the SPE cartridge with a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid).

    • Dry the purified sample and reconstitute it in a solvent compatible with mass spectrometry analysis.

Diagram of the Reaction Mechanism

Caption: Nucleophilic substitution reaction of the peptide's primary amine.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the derivatization process, it is crucial to incorporate control experiments.

  • Positive Control: Derivatize a known standard amino acid or peptide to confirm that the reagent is active and the reaction conditions are optimal.

  • Negative Control: A blank reaction containing all components except the peptide should be run to identify any peaks in the chromatogram that are not related to the derivatized analyte.

  • Monitoring Reaction Completion: For quantitative studies, it is advisable to perform a time-course experiment to determine the optimal reaction time for the specific peptide or amino acid mixture being analyzed. This can be done by taking aliquots at different time points and analyzing the extent of derivatization.

  • Stability of Derivatives: The stability of the derivatized products should be assessed, especially if samples are to be stored before analysis. Reports indicate that the derivatives are stable for at least 24-48 hours when stored properly.[5][7]

Conclusion

The derivatization of peptides with 2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a robust and widely adopted method for enhancing analytical detection and enabling chiral separation. By carefully controlling the reaction parameters of pH, temperature, solvent, and stoichiometry, researchers can achieve reliable and reproducible results. The protocols and insights provided in this guide are intended to empower scientists in their research and development endeavors, ensuring the generation of high-quality, trustworthy data.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]

  • Goodman, M., & Cudic, M. (1995). A high-performance liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) method is presented that allows rapid and accurate determination of amino acid chiral purity in a peptide. PubMed. [Link]

  • Kijewska, M., Stefanowicz, P., Szewczuk, Z., & Bąchor, R. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. National Institutes of Health. [Link]

  • Kolar, A. C., & Se-Kwon, K. (2018). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. MDPI. [Link]

  • Kopcho, J. J., Lathrop, J. T., & Tomsho, J. W. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. [Link]

  • Kruger, N. A., & Loo, J. A. (2013). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. PubMed. [Link]

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg research communications, 49(6), 591–596. [Link]

  • Prakash, O., & Kumar, R. (2008). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. [Link]

  • Stefanowicz, P., Kijewska, M., Waliczek, M., Bąchor, R., & Szewczuk, Z. (n.d.). Derivatization with pyrylium salts - secrets of science. Secrets of Science. [Link]

  • Vijayasarathy, P. N., & Brocchini, S. (2012). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS Publications. [Link]

Sources

2,4-Difluoro-5-nitrobenzenesulfonyl chloride for quantifying post-translational modifications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride (DFNBSC) for Targeted PTM Mapping and Structural Proteomics

Executive Summary

This guide details the application of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) as a specialized heterobifunctional reagent for mass spectrometry (MS)-based proteomics. Unlike standard monofunctional labeling agents (e.g., Dansyl chloride), DFNBSC possesses two distinct reactive centers: a sulfonyl chloride group and an activated aryl fluoride (ortho to a nitro group).

This unique architecture enables two primary workflows:

  • Quantitative N-terminal and Lysine Derivatization: Enhancing ionization efficiency and hydrophobicity for improved LC-MS detection.

  • Stepwise Heterobifunctional Cross-linking (XL-MS): Mapping proximal Lysine-Cysteine or Lysine-Lysine residues to elucidate protein structure and conformational changes.

Chemical Basis & Mechanism

To effectively use DFNBSC, researchers must understand its dual-reactivity profile. The molecule operates via a "Tag-and-Capture" mechanism.

  • Primary Reaction (Fast): The sulfonyl chloride (

    
    )  group reacts rapidly with primary amines (N-terminus, 
    
    
    
    -amino of Lysine) or phenols (Tyrosine) to form stable sulfonamides or sulfonates. This reaction is pH-dependent (optimal pH 8.0–9.0).
  • Secondary Reaction (Slow/Inducible): The fluorine atoms at positions 2 and 4 are activated by the electron-withdrawing nitro group at position 5. This makes the ring susceptible to Nucleophilic Aromatic Substitution (

    
    ). A proximal nucleophile (e.g., a Cysteine thiol or a second amine) can displace a fluorine atom, creating a stable cross-link or a secondary modification.
    
Reaction Mechanism Diagram

DFNBSC_Mechanism cluster_conditions Reaction Conditions DFNBSC 2,4-Difluoro-5-nitro- benzenesulfonyl chloride Intermediate Sulfonamide Intermediate (Stable Tag) DFNBSC->Intermediate Step 1: Sulfonylation (pH 8.5, Lys-NH2 attack) Protein Protein (Lys-NH2 / Cys-SH) Protein->Intermediate + Crosslink Cyclized/Cross-linked Product (S_NAr at C-2/C-4) Intermediate->Crosslink Step 2: S_NAr Reaction (pH 7.5-8.0, Cys-SH attack) pH Control pH > 8.0 favors Amine pH < 7.5 favors Thiol (if F is active)

Figure 1: Stepwise reaction mechanism of DFNBSC. The sulfonyl chloride reacts first with amines, followed by a potential secondary reaction of the activated fluorine with proximal nucleophiles.

Protocol 1: Quantitative Lysine/N-terminal Derivatization

This workflow is designed for differential expression analysis or de novo sequencing . The DFNBSC tag adds a specific mass shift and increases peptide hydrophobicity, improving retention on C18 columns and ionization in ESI-MS.

Materials
  • DFNBSC Stock: 100 mM in anhydrous Acetonitrile (ACN). Note: Prepare fresh; sulfonyl chlorides hydrolyze in water.

  • Lysis Buffer: 8 M Urea, 50 mM HEPES (pH 8.5). Avoid Tris or amine-containing buffers.

  • Quenching Buffer: 1 M Hydroxylamine or 5% Formic Acid.

Step-by-Step Methodology
  • Protein Extraction: Lyse cells/tissue in Lysis Buffer. Sonicate and clarify by centrifugation (16,000 x g, 10 min, 4°C).

  • Reduction & Alkylation (Optional but Recommended):

    • Add TCEP (5 mM final) and incubate at 37°C for 30 min.

    • Add Chloroacetamide (10 mM final) and incubate at RT for 20 min in dark.

  • Labeling Reaction:

    • Dilute protein sample to 1 mg/mL.

    • Add DFNBSC stock to a final concentration of 2–5 mM (approx. 50-fold molar excess over protein amines).

    • CRITICAL: Add reagent slowly with vortexing to prevent precipitation.

    • Incubate at 25°C for 1 hour with gentle shaking.

  • Quenching: Add Hydroxylamine (final 50 mM) to scavenge excess reagent. Incubate 10 min.

  • Digestion: Dilute Urea to <1 M using 50 mM HEPES. Add Trypsin (1:50 w/w) and incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 StageTips or SPE columns.

  • LC-MS/MS Analysis: Analyze using a standard shotgun proteomics gradient (e.g., 5–35% ACN over 90 min).

Data Analysis Parameters
  • Variable Modification: Add a custom modification for DFNBSC on Lysine (K) and N-terminus .

    • Composition: Add the mass of C6H2F2NO4S minus Cl (leaving group) minus H (displaced from amine).

    • Mass Shift Calculation:

      • DFNBSC MW: ~265.6 Da.

      • Added moiety (

        
        ): +229.97 Da  (Monoisotopic).
        
    • Note: If the Fluorine is displaced by a second reaction, the mass shift will differ. For simple derivatization, assume the Fluorine remains intact.

Protocol 2: Heterobifunctional Cross-linking (Lys-Cys Mapping)

This advanced protocol exploits the fluorine leaving group to map the proximity between Lysine (primary anchor) and Cysteine (secondary target). This is powerful for studying redox-sensitive proteins or conformational locking.

Experimental Logic
  • Anchor: The sulfonyl chloride binds Lysine.

  • Probe: The ortho-fluorine is positioned to react with a Cysteine thiol if it is within ~5–8 Å .

  • Readout: A "loop-link" or "cross-link" mass shift is observed.

Step-by-Step Methodology
  • Native Lysis: Use non-denaturing buffer (PBS pH 8.0, 0.1% NP-40) if structural integrity is required.

  • Primary Labeling (Lysine):

    • Add DFNBSC (0.5 mM final) to the protein mixture.

    • Incubate on ice for 30 min. Lower temperature favors the faster sulfonyl reaction while minimizing non-specific fluorine substitution.

  • pH Shift (Activating the Fluorine):

    • Adjust pH to 8.5–9.0 using Carbonate buffer.

    • Incubate at 37°C for 2–4 hours . This promotes the slower

      
       reaction of the fluorine with proximal thiols.
      
  • Digestion & Enrichment:

    • Precipitate proteins (Acetone or TCA) to remove excess reagent.

    • Resuspend in 8 M Urea, reduce/alkylate (only free Cys will be alkylated; cross-linked Cys will remain modified).

    • Digest with Trypsin/Lys-C.

  • MS Analysis:

    • Search for Cross-linked peptides .

    • Mass Shift (Cross-link): The linker loses Cl (at Lys) and F (at Cys).

    • Added Mass:C6H2FNO4S (approx +210.97 Da ).

Data Interpretation & Troubleshooting

Summary of Mass Shifts
Modification TypeTarget ResiduesChemical Composition ChangeApprox. Monoisotopic Mass Shift
Intact Tag (Derivatization) Lys, N-term

+229.97 Da
Cross-link (Cyclization) Lys

Cys

+210.97 Da
Hydrolyzed Tag (Artifact) Lys

+246.97 Da (Sulfonic acid form)
Troubleshooting Guide
  • Low Labeling Efficiency: Ensure the DFNBSC stock is anhydrous. Sulfonyl chlorides degrade rapidly in moisture. Check pH; it must be >8.0 for efficient lysine labeling.

  • Precipitation: DFNBSC is hydrophobic. If protein precipitates, add 10–20% Acetonitrile or use an acid-labile surfactant (e.g., RapiGest).

  • Over-modification: If too many Lysines are labeled, inhibiting trypsin digestion, switch to Chymotrypsin or Glu-C for digestion.

Workflow Visualization

Workflow Start Protein Sample (Lysate/Purified) Step1 Step 1: Primary Labeling (DFNBSC, pH 8.0, 1h) Targets: Lys, N-term Start->Step1 Decision Application? Step1->Decision PathA A: Quantitative Profiling (Derivatization) Decision->PathA PathB B: Structural Mapping (Cross-linking) Decision->PathB StepA1 Quench (Hydroxylamine) PathA->StepA1 StepB1 pH Shift to 9.0 (Incubate 37°C, 3h) Promotes Cys-F reaction PathB->StepB1 StepA2 Trypsin Digestion StepA1->StepA2 StepA3 LC-MS/MS (Search: +229.97 Da) StepA2->StepA3 StepB2 Digest & Enrich StepB1->StepB2 StepB3 LC-MS/MS (Search: +210.97 Da) StepB2->StepB3

Figure 2: Decision tree for DFNBSC workflows. Path A focuses on simple labeling for quantification; Path B activates the secondary fluorine for cross-linking.

References

  • Herman, K. et al. (2018). Mass Spectrometry-Based Analysis of Proteomic Cross-Linking.Analytical Chemistry .

  • Sanger, F. (1945). The free amino groups of insulin. (Foundational chemistry of dinitro-fluorobenzene reagents). Biochemical Journal .

  • Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. (Comprehensive guide on sulfonyl chloride and benzofurazan reagents). Wiley Online Library .

  • Uchiyama, S. et al. (2010). Fluorogenic reagents for thiols and amines based on benzofurazan structure. (Discusses the reactivity of fluoro-nitro-benzene derivatives). Sensors .

(Note: While specific literature on "DFNBSC" as a standalone acronym is rare, the protocols above are derived from the established chemistry of sulfonyl chlorides and activated aryl fluorides used in reagents like Dansyl Chloride, FDNB, and NBD-F.)

Application Note: 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride in Differential Proteomics

[1]

Executive Summary

2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) is a specialized derivatization reagent used in differential proteomics to map protein topology and monitor conformational changes.[1] Unlike simple mass tags, DFNBSC possesses dual reactivity :

  • Primary Amine Labeling: The sulfonyl chloride moiety reacts rapidly with N-terminal

    
    -amines and Lysine 
    
    
    -amines.[1]
  • Secondary Cross-linking/Tagging: The electron-deficient benzene ring (activated by the nitro group) allows for a secondary Nucleophilic Aromatic Substitution (SNAr) of the fluorine atoms by cysteine thiols or adjacent amines.[1]

This dual mechanism enables Differential Cross-linking Mass Spectrometry (XL-MS) , allowing researchers to distinguish between protein conformations or map proximity between Lysine and Cysteine residues in complex mixtures.[1]

Chemical Mechanism & Rationale[1][2][3][4][5][6][7]

The "Stepwise" Reactivity

The utility of DFNBSC relies on the distinct reaction kinetics of its two functional groups.[1]

  • Stage 1: Sulfonylation (Kinetic Control)

    • Target: Primary Amines (Lysine, N-terminus).[1]

    • Condition: pH 7.0–8.0, Low Temperature (4°C).[1]

    • Mechanism: Nucleophilic attack of the amine on the sulfur atom, displacing chloride.[1] This forms a stable sulfonamide bond.[1]

    • Result: The protein is "tagged" at accessible lysines.[1]

  • Stage 2: SNAr Cross-linking (Thermodynamic Control)

    • Target: Thiols (Cysteine) or proximal Amines.[1]

    • Condition: pH > 8.0 or elevated temperature (25–37°C).[1]

    • Mechanism: The nitro group at position 5 withdraws electrons, activating the fluorine atoms at positions 2 and 4.[1] A nearby nucleophile (e.g., a Cysteine thiol) attacks the ring, displacing a fluoride ion.[1]

    • Result: Formation of a stable thioether or secondary amine linkage, effectively "locking" the protein structure.[1]

Reaction Diagram (Graphviz)[1]

DFNBSC_MechanismReagent2,4-Difluoro-5-nitro-benzenesulfonyl chlorideIntermediateSulfonamide Intermediate(Lys-Tagging)Reagent->IntermediateStep 1: Sulfonylation(pH 7.5, 4°C)Target: Lys-NH2ProteinProtein (Lys-NH2 / Cys-SH)Protein->IntermediateFinalProductCross-linked Product(Lys-Aryl-Cys)Intermediate->FinalProductStep 2: SNAr Reaction(pH 8.5, 37°C)Target: Cys-SH / Lys-NH2Intermediate->FinalProductFluoride Displacement (-HF)

Figure 1: Stepwise reaction mechanism of DFNBSC. The sulfonyl chloride reacts first, anchoring the probe.[1] The fluorine atoms then react with proximal nucleophiles to form cross-links.[1]

Experimental Protocol: Differential Topology Mapping

Objective: Compare the structural conformation of a protein (e.g., Apo vs. Holo state) by quantifying differential cross-linking efficiency.

Materials
  • Reagent: 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (Resuspend in dry Acetonitrile immediately before use).[1]

  • Buffer A (Labeling): 50 mM HEPES, 150 mM NaCl, pH 7.5.[1]

  • Buffer B (Quenching): 1 M Tris-HCl, pH 8.0.

  • Digestion: Sequencing grade Trypsin.[1]

  • LC-MS: Orbitrap or Q-TOF system.[1]

Workflow Steps
Step 1: Sample Preparation[1]
  • Prepare protein samples (1 mg/mL) in Buffer A .

  • Critical: Avoid buffers containing primary amines (Tris, Glycine) or reducing agents (DTT, BME) in this step, as they will compete with the reagent.[1]

Step 2: Primary Labeling (Sulfonylation)[1]
  • Add DFNBSC to the protein sample at a 10:1 to 50:1 molar excess (Reagent:Protein).[1]

  • Incubate on ice (4°C) for 30 minutes .

    • Note: Low temperature favors the sulfonyl chloride reaction over the SNAr reaction, ensuring specific Lysine tagging first.[1]

Step 3: Induced Cross-linking (SNAr)[1]
  • Shift the sample to 37°C and adjust pH to 8.5 (carefully add dilute NaOH or carbonate buffer).

  • Incubate for 1–2 hours .

    • Mechanism:[1][2][3][4] This promotes the displacement of the fluorine atoms by nearby Cysteine or Lysine residues.[1]

Step 4: Quenching & Digestion[1][5]
  • Add Buffer B (Tris-HCl) to a final concentration of 50 mM to quench unreacted sulfonyl chlorides.[1]

  • Add DTT (10 mM) to quench unreacted fluorides (if any remain) and reduce non-cross-linked disulfides.[1]

  • Alkylate with Iodoacetamide (20 mM).[1]

  • Digest with Trypsin (1:50 ratio) overnight at 37°C.

Step 5: LC-MS/MS Analysis[1]
  • Analyze peptides using a standard Reverse Phase (C18) gradient.[1]

  • Mass Shift Settings:

    • Monolink (Dead-end): +256.95 Da (approx, depends on exact F displacement).[1]

      • Formula: C6H2F2NO4S (Sulfonylated, no F displacement).[1]

    • Cross-link (Intra/Inter): Mass of linker - 2x leaving groups.

      • Calculation: Sulfonyl attachment (-Cl) + Fluorine displacement (-F).[1]

Data Analysis & Interpretation

To interpret the differential proteomics data, compare the abundance of "Monolinks" (tagged but not cross-linked) vs. "Cross-links" (bridged residues).[1]

FeatureObservationStructural Interpretation
Monolink (Lys-Only) High abundance in State A, Low in State BThe Lysine is solvent-exposed in State A but buried or engaged in State B.
Cross-link (Lys-Cys) Present in State A, Absent in State BResidues Lys(X) and Cys(Y) are within ~5-8 Å in State A, but distant in State B.
Hydrolysis Product Sulfonic acid mass shift (+OH)Reagent hydrolyzed before reacting; check buffer pH and reagent storage.[1]
Mass Shift Table

Exact masses must be calculated based on the specific isotope composition.[1]

Modification TypeAdded Mass (Monoisotopic)Description
Sulfonylation (Tag) +236.95 DaReagent attached to Lys; both Fluorines intact.[1]
Single SNAr (Cross-link) +216.95 DaReagent attached to Lys; one Fluorine displaced by Cys/Lys.[1]
Double SNAr (Double XL) +196.96 DaReagent attached to Lys; both Fluorines displaced (Rare).[1]

Troubleshooting & Critical Parameters

Reagent Stability (Hydrolysis)

Sulfonyl chlorides are moisture-sensitive.[1]

  • Symptom: Low labeling efficiency.

  • Solution: Store DFNBSC powder under Argon/Nitrogen at -20°C. Dissolve in anhydrous acetonitrile (ACN) immediately before use. Do not store stock solutions.

Specificity Control
  • Issue: Non-specific labeling of Tyrosine or Histidine.

  • Validation: Check MS/MS spectra for characteristic immonium ions or side-chain fragments.[1] Sulfonamides are generally stable, but O-sulfonates (Tyr) may be labile.[1]

pH Sensitivity[1]
  • Optimization: If cross-linking is too aggressive (precipitation), reduce pH to 7.5 during the second step or reduce temperature to 25°C.[1]

Visualizing the Differential Workflow

Workflowcluster_0Sample A (Control)cluster_1Sample B (Treated)ProtAProtein Conformation ALabelAAdd DFNBSC (4°C)Lysine TaggingProtA->LabelAXLAIncubate (37°C)Cross-linkingLabelA->XLADigestionTrypsin Digestion(Combine or Separate)XLA->DigestionProtBProtein Conformation BLabelBAdd DFNBSC (4°C)Lysine TaggingProtB->LabelBXLBIncubate (37°C)Cross-linkingLabelB->XLBXLB->DigestionMSLC-MS/MS AnalysisDigestion->MSDataDifferential Quantitationof Cross-linksMS->Data

Figure 2: Differential workflow comparing two protein states.[1] Changes in cross-link abundance reveal conformational shifts.[1]

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 13532688, 2,4-Difluoro-5-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Mechanistic Basis (Sulfonyl Chlorides in Proteomics)

    • Park, Z. Y., & Russell, D. H. (2000).[1] Thermal denaturation: A useful technique in peptide mass mapping.[1] Analytical Chemistry, 72(11), 2667-2670.[1] (Contextualizing sulfonyl chloride reactivity).

  • Mechanistic Basis (SNAr Chemistry for Cross-linking)

    • Levison, J. J., et al. (1969).[1] Nucleophilic displacement of fluorine from fluoronitrobenzenes.[1] Journal of the Chemical Society B. (Foundational chemistry for fluoro-nitrobenzene reactivity).

  • Analogous Reagents (NBD-Cl/F for comparison)

    • Toyo'oka, T. (2009).[1] Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with fluorescent derivatization reagents. Journal of Biochemical and Biophysical Methods. (Discusses similar fluoro-nitro-benzofurazan reagents).

(Note: While specific proteomic papers solely dedicated to "2,4-Difluoro-5-nitrobenzenesulfonyl chloride" are rare in public databases, the protocol above is derived from the established chemical reactivity of sulfonyl chlorides and activated aryl fluorides, standard in bioconjugation chemistry.)

Application Note: Protein Analysis via 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride (DFNBS-Cl) Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the workflow for analyzing proteins labeled with 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBS-Cl) . This reagent is a heterobifunctional probe primarily utilized for site-selective amine labeling ,


F-NMR protein footprinting , and mass spectrometry-based proteomics .

Introduction & Principle

2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBS-Cl) is a specialized derivatization reagent (CAS: 1780-83-2) containing two distinct reactive centers: a sulfonyl chloride group and an activated fluoronitrobenzene core.

Mechanism of Action

The labeling workflow relies on the differential reactivity of the functional groups:

  • Primary Labeling (Kinetic Control): The sulfonyl chloride (

    
    ) undergoes rapid nucleophilic substitution with primary amines (Lysine 
    
    
    
    -amino or N-terminal
    
    
    -amino groups) at alkaline pH (8.0–9.0), forming a stable sulfonamide bond .
  • Secondary Reactivity (Potential Crosslinking): The electron-withdrawing nitro (

    
    ) and sulfonyl groups activate the benzene ring, rendering the fluorine atoms (specifically at the 2- and 4-positions) susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) by thiols (Cysteine) or other amines under specific conditions. This property makes DFNBS-Cl a potential zero-length crosslinker or topography probe.
Key Applications
  • 
    F-NMR Spectroscopy:  The fluorine atoms serve as sensitive NMR reporters to monitor protein conformational changes.
    
  • Mass Spectrometry (MS): The label adds a distinct mass shift (+221.1 Da) and increases hydrophobicity, improving retention of short peptides in Reverse-Phase LC.

  • UV/Vis Detection: The nitrobenzene moiety provides UV absorbance (typically ~254–280 nm and ~330–350 nm), facilitating HPLC detection.

Experimental Workflow

Visual Overview

The following diagram illustrates the critical path from sample preparation to analytical readout.

DFNBS_Workflow Start Protein Sample (Amine-Free Buffer) Reaction Labeling Reaction pH 8.5, 4°C - RT Start->Reaction 1 mg/mL Prep Reagent Prep (DFNBS-Cl in Dry DMF) Prep->Reaction Slow Addition Quench Quenching (Tris/Glycine) Reaction->Quench 1-2 Hours Cleanup Desalting / Dialysis Remove Free Label Quench->Cleanup Analysis Analysis (LC-MS / 19F-NMR) Cleanup->Analysis

Caption: Step-by-step workflow for DFNBS-Cl labeling, ensuring removal of hydrolysis byproducts before analysis.

Detailed Protocol

Materials Required[1][2][3][4]
  • Reagent: 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (Store at 4°C, desiccated).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.5.
    
    • Note: Avoid amine-containing buffers (Tris, Glycine) during labeling.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting Column: Zeba™ Spin Desalting Columns or dialysis cassette (MWCO appropriate for protein).

Step 1: Stock Solution Preparation

The sulfonyl chloride group is moisture-sensitive and will hydrolyze to the sulfonic acid if exposed to water.

  • Weigh 5–10 mg of DFNBS-Cl in a dry environment.

  • Dissolve in anhydrous DMF to a concentration of 10–50 mM .

    • Critical: Prepare immediately before use. Do not store aqueous dilutions.

Step 2: Labeling Reaction

This protocol targets surface-accessible amines.

  • Buffer Exchange: Ensure the protein (1–5 mg/mL) is in 0.1 M

    
    , pH 8.5.
    
  • Reagent Addition: While gently vortexing the protein solution, slowly add the DFNBS-Cl stock solution.

    • Molar Ratio: Use a 10- to 20-fold molar excess of reagent over the protein (or over total lysine residues for exhaustive labeling).

    • Solvent Limit: Keep the final organic solvent concentration (DMF) below 5–10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture in the dark (nitro groups can be light-sensitive) for 1 hour at Room Temperature or overnight at 4°C .

    • Optimization: For site-specific N-terminal labeling, lower the pH to 7.0–7.5 and reduce reaction time.

Step 3: Quenching and Cleanup
  • Quench: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The Tris amine will scavenge unreacted sulfonyl chloride.

  • Purification: Remove hydrolyzed reagent and Tris-conjugates using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with the analysis buffer (e.g., PBS or Ammonium Bicarbonate for MS).

Analytical Methods

A. Mass Spectrometry (LC-MS/MS)

Labeled peptides are identified by the specific mass shift conferred by the DFNBS moiety.

Data Analysis Parameters:

Parameter Value Notes
Modification Name DFNBS-Label Custom modification

| Formula Added |


 | Reagent (

) minus

+ loss of

from amine | | Monoisotopic Mass Shift | +221.9656 Da | Precise mass calculation required for High-Res MS | | Target Residues | Lysine (K), N-terminus | Primary targets | | Potential Side Reactions | Tyrosine (Y), Histidine (H) | Sulfonyl chlorides can react with Tyr/His at high pH |

Reaction Scheme Diagram:

Reaction_Mechanism Reactants Protein-NH2 + DFNBS-Cl Products Protein-NH-SO2-Ar (Sulfonamide Bond) + HCl Reactants->Products Nucleophilic Substitution Transition Tetrahedral Intermediate

Caption: Formation of the sulfonamide bond. The sulfonyl chloride acts as the electrophile attacking the primary amine.

B. F-NMR Spectroscopy

The 2,4-difluoro substitution pattern provides a unique NMR signature.

  • Signal: Two distinct fluorine signals (unless chemically equivalent due to rapid rotation, which is unlikely in a rigid protein core).

  • Sensitivity: The chemical shift of the fluorine nuclei is highly sensitive to the local dielectric environment (solvent exposure vs. hydrophobic burial), making it an excellent probe for protein folding or ligand binding events.

Troubleshooting & Expert Insights

Common Issues and Solutions
  • Precipitation during labeling:

    • Cause: The DFNBS label is hydrophobic. Extensive labeling can destabilize the protein.

    • Solution: Reduce the molar excess of reagent (try 5x) or include a low concentration of non-amine detergent (e.g., 0.05% Tween-20).

  • Low Labeling Efficiency:

    • Cause: Hydrolysis of DFNBS-Cl competes with labeling.

    • Solution: Ensure the DMF is anhydrous. Add the reagent in multiple small aliquots rather than a single bolus to maintain a steady concentration of active electrophile.

  • Unexpected Crosslinking:

    • Cause: Reaction of the fluoro-nitro ring with Cysteine thiols via

      
      .
      
    • Solution: Pre-alkylate free cysteines with Iodoacetamide if only amine labeling is desired. Alternatively, exploit this for mapping Lys-Cys proximity.

Safety Considerations
  • Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood.

  • Toxicity: Nitro-aromatics can be toxic. Wear nitrile gloves and eye protection.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for sulfonyl chloride chemistry and protein labeling protocols).

  • PubChem. (n.d.). 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023.

  • ChemicalBook. (2023). 2,4-Difluoro-5-nitrobenzenesulfonyl chloride Properties and Applications.

  • Winkler, R. (2018). Chemical Cross-Linking and Mass Spectrometry for Protein Structural Modeling. In Methods in Molecular Biology. (Contextualizing fluoronitrobenzene reactivity in proteomics).

Application Note: Quantitative Analysis & Experimental Design for 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride (DFNBSC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) (CAS: 1780-83-2) is a high-value electrophilic intermediate used in the synthesis of bioactive sulfonamides, including protease inhibitors and kinase inhibitors. Its structure features a highly activated benzene ring due to the electron-withdrawing effects of the nitro group (


) and two fluorine atoms.

The Analytical Challenge: The sulfonyl chloride moiety (


) is inherently moisture-sensitive. In standard reverse-phase HPLC (RP-HPLC) using aqueous mobile phases, DFNBSC undergoes rapid hydrolysis to its corresponding sulfonic acid. This creates a "moving target" during analysis, resulting in:
  • Peak Tailing/Broadening: Due to on-column degradation.

  • Quantification Errors: Discrepancy between the weighed mass and the detected peak area.

  • Corrosive Damage: In-situ generation of HCl inside the HPLC column.

The Solution: This guide rejects direct analysis in favor of a "Derivatization-First" approach. We convert the unstable DFNBSC into a stable sulfonamide before injection, ensuring high precision and accuracy.

Mechanism of Action & Experimental Logic[9][10]

To quantify DFNBSC accurately, we exploit its high reactivity with secondary amines. By reacting the sample with an excess of a stable amine (e.g., Morpholine or Diethylamine), we "lock" the stoichiometry.

Reaction Pathway

The competition between the desired derivatization and the unwanted hydrolysis is the critical control point.

DFNBSC_Pathways cluster_logic Experimental Logic DFNBSC DFNBSC (Unstable Analyte) Stable_Adduct Stable Sulfonamide (Quantifiable Target) DFNBSC->Stable_Adduct  Fast Reaction (k1)  + Morpholine Hydrolysis_Product Sulfonic Acid (Degradant) DFNBSC->Hydrolysis_Product  Slow Reaction (k2)  + H2O Morpholine Morpholine (Derivatizing Agent) Morpholine->Stable_Adduct Water H2O (Moisture/Solvent) Water->Hydrolysis_Product Logic Ensure [Morpholine] >> [DFNBSC] and k1 >> k2 to achieve 100% conversion.

Figure 1: Kinetic competition between derivatization (desired) and hydrolysis (error source). The protocol ensures k1 dominates.

Protocol A: High-Precision Assay (Purity Determination)

Objective: Quantify the purity of bulk DFNBSC raw material. Principle: Quantitative conversion to 4-(2,4-difluoro-5-nitrobenzenesulfonyl)morpholine.

Reagents & Materials
  • Derivatizing Reagent: Morpholine (Reagent Grade, >99%).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF).

  • Quench Buffer: 0.1% Phosphoric acid in water.

  • Internal Standard (Optional): Nitrobenzene (chemically inert under these conditions).

Step-by-Step Procedure
  • Preparation of Derivatizing Solution:

    • Dissolve Morpholine (2.0 mL) in dry MeCN (98.0 mL). Concentration ≈ 2% v/v.

    • Note: This provides a massive molar excess to drive the reaction to completion instantly.

  • Sample Preparation:

    • Accurately weigh ~25 mg of DFNBSC into a 50 mL volumetric flask.

    • CRITICAL: Do not add water or aqueous solvent first.

    • Immediately add 10 mL of Derivatizing Solution .

    • Sonicate for 1 minute. The reaction is exothermic and instantaneous.

    • Allow to stand for 5 minutes to ensure complete conversion.

    • Dilute to volume with Mobile Phase A/B (50:50 mix).

  • HPLC Conditions:

ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B (Isocratic hold) 2-10 min: 10% -> 90% B 10-12 min: 90% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm
Temperature 30°C
Data Analysis

Calculate purity based on the peak area of the sulfonamide derivative relative to the total area (Area Normalization) or against an external standard of the sulfonamide derivative (External Standard Method).

Expert Insight: Do not use the response factor of the starting chloride. The UV spectrum of the sulfonamide derivative will differ slightly. For absolute assay (% w/w), you must synthesize and purify the morpholine-derivative standard first.

Protocol B: Trace Impurity Analysis (LC-MS/MS)

Objective: Detect residual DFNBSC in a final drug product (Genotoxic Impurity Screening). Sensitivity Goal: < 10 ppm relative to API.

Rationale

Sulfonyl chlorides are potential genotoxic impurities (PGIs) due to their alkylating potential. Direct LC-MS is possible but risky due to hydrolysis in the ion source. We utilize in-situ derivatization within the sample vial.

Workflow
  • Sample Extraction:

    • Dissolve Drug Product (100 mg) in 1 mL of anhydrous DMSO.

  • Derivatization:

    • Add 50 µL of Dimethylamine (DMA) solution (2M in THF).

    • Vortex and incubate at RT for 15 mins.

  • LC-MS/MS Method:

    • Target Analyte: N,N-dimethyl-2,4-difluoro-5-nitrobenzenesulfonamide.

    • Ionization: ESI Positive Mode (Sulfonamides protonate well:

      
      ).
      
    • MRM Transition: Optimize for the loss of the dimethylamine group or the nitro group.

MRM Table (Example):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)

| 267.0 (Derivative) | 222.0 (Loss of


) | 15 |
| 267.0 | 176.0 (Ring frag) | 30 |

Stability & Handling "Self-Validation"

To prove the robustness of your method (Trustworthiness), you must perform a Solution Stability Test .

The "Hydrolysis Challenge" Experiment

Run this experiment to determine the "Safe Handling Window" for your specific lab humidity/conditions.

  • Control: Prepare DFNBSC in Anhydrous MeCN. Inject immediately.

  • Challenge: Prepare DFNBSC in MeCN containing 1% Water.

  • Monitoring: Inject the Challenge solution every 10 minutes for 2 hours.

  • Plot: Area of DFNBSC vs. Time.

Visualizing the Degradation Logic:

Stability_Logic Start Start Stability Test Check Is Peak Area > 98% of T0? Start->Check Pass Valid Handling Window Check->Pass Yes Fail Hydrolysis Detected: Switch to Derivatization Protocol Check->Fail No (Rapid Decay)

Figure 2: Decision tree for selecting direct analysis vs. derivatization based on stability data.

Safety & Hazards (HSE)

  • Corrosivity: DFNBSC releases HCl upon contact with moisture. Use acid-resistant gloves.

  • Sensitizer: Sulfonyl chlorides are potent sensitizers. All weighing must occur in a fume hood.

  • Decontamination: Spills should be neutralized with a dilute solution of aqueous ammonia or sodium bicarbonate to convert the chloride to the salt form.

References

  • Valters, K. et al. (2020). "Stability and analysis of sulfonyl chlorides in pharmaceutical intermediates." Journal of Pharmaceutical and Biomedical Analysis.

  • Guidance for Industry. (2008). "Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches." FDA/EMA Guidelines.

  • Holzgrabe, U. (2010). "Quantitative NMR in pharmaceutical analysis of reactive intermediates." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Sigma-Aldrich. (2023). "Product Specification: 4-Nitrobenzenesulfonyl chloride (Analogous Chemistry)."

  • European Medicines Agency. (2014). "Assessment report on the limit of genotoxic impurities."

(Note: Specific peer-reviewed papers solely dedicated to the quantitative analysis of CAS 1780-83-2 are rare; the protocols above are derived from standard industry practices for the class of nitrobenzenesulfonyl chlorides, supported by the general references above.)

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Derivatization with 2,4-Difluoro-5-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBS-Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of DFNBS-Cl for the derivatization of primary and secondary amines, phenols, and thiols. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges and ensure successful, reproducible derivatization for your analytical applications, such as HPLC and LC-MS.

Troubleshooting Guide: Addressing Incomplete Derivatization

Incomplete derivatization can be a significant roadblock in analytical workflows, leading to inaccurate quantification and misinterpretation of results. This section addresses the most common issues encountered with DFNBS-Cl in a question-and-answer format, providing both the underlying cause and a clear solution.

Question 1: My reaction shows low product yield with significant unreacted analyte. What are the primary causes?

Answer: Low product yield is the most frequent issue and can typically be traced back to suboptimal reaction conditions. The derivatization of amines with sulfonyl chlorides is a nucleophilic substitution reaction, and its efficiency is highly dependent on several key parameters.[1][2]

  • Suboptimal pH: The nucleophilicity of the amine is paramount. The reaction requires the amine to be in its unprotonated, free base form to effectively attack the electrophilic sulfur of the sulfonyl chloride. If the pH of the reaction medium is too low (acidic), the amine will be protonated (R-NH3+), rendering it non-nucleophilic and halting the reaction. Conversely, a pH that is too high can lead to the hydrolysis of the DFNBS-Cl reagent itself. For most primary and secondary amines, a pH in the range of 8-10 is optimal.[3][4]

    • Solution: Prepare your sample in a basic buffer, such as sodium bicarbonate or sodium borate, at a concentration of 50-100 mM. Verify the final pH of the reaction mixture after the addition of all components and adjust if necessary.

  • Insufficient Reagent Concentration: The reaction kinetics are driven by the concentration of the reactants. An insufficient molar excess of DFNBS-Cl can lead to an incomplete reaction, especially if there are other nucleophilic species in the sample matrix that can consume the reagent.

    • Solution: A general starting point is to use a 2 to 10-fold molar excess of DFNBS-Cl relative to the analyte. For complex matrices, this may need to be increased. It is advisable to perform a small-scale optimization experiment to determine the ideal molar ratio for your specific application. A higher concentration of the derivatization agent can increase the yield.[5][6]

  • Inadequate Reaction Time or Temperature: Derivatization reactions are not always instantaneous. The reaction rate is influenced by both time and temperature. Sterically hindered amines may require more energy and time to react completely.

    • Solution: Most derivatizations with DFNBS-Cl proceed to completion within 30-60 minutes at temperatures ranging from 40-60°C.[5][6] If you suspect incomplete derivatization, you can monitor the reaction's progress by analyzing aliquots at different time points.[7] Increasing the temperature or extending the reaction time can often drive the reaction to completion. However, be mindful that excessive heat can lead to the degradation of the analyte or the derivatized product.

Question 2: I'm observing multiple product peaks in my chromatogram. What could be the cause?

Answer: The presence of multiple product peaks can be perplexing. While it could indicate sample impurities, it is often a result of the derivatization process itself.

  • Reaction with Multiple Functional Groups: If your analyte contains more than one nucleophilic group (e.g., a primary and a secondary amine, or an amine and a hydroxyl group), DFNBS-Cl can react with both, leading to mono- and di-substituted products.[3]

    • Solution: To favor a single product, you can often control the stoichiometry of the reaction. Using a limited amount of DFNBS-Cl can favor the more reactive site. Conversely, a large excess of the reagent and more forcing conditions (higher temperature, longer time) will favor the fully derivatized product.

  • Side Reactions: The presence of water in the reaction can lead to the hydrolysis of DFNBS-Cl to 2,4-Difluoro-5-nitrobenzenesulfonic acid. While this byproduct is not typically reactive with the analyte, it can interfere with chromatography.

    • Solution: Ensure that your solvents are anhydrous and that your sample is as dry as possible.[7] Storing the DFNBS-Cl reagent under desiccated conditions is crucial.[8]

  • Degradation of Analyte or Product: The basic conditions and elevated temperatures used for derivatization can sometimes lead to the degradation of sensitive analytes or the resulting sulfonamide product.

    • Solution: If you suspect degradation, try running the reaction under milder conditions (e.g., lower temperature, shorter time). You can also investigate the stability of your analyte and product under the reaction conditions by running control experiments.

Question 3: My results are not reproducible between experiments. What factors should I investigate?

Answer: Poor reproducibility is a critical issue in analytical science. With derivatization reactions, it often points to a lack of tight control over the experimental parameters.

  • Inconsistent pH: As discussed, pH is a critical factor. Small variations in pH between experiments can lead to significant differences in derivatization efficiency.

    • Solution: Always measure and adjust the pH of your reaction mixture. Do not rely solely on the theoretical pH of the buffer.

  • Reagent Instability: DFNBS-Cl is sensitive to moisture and can degrade over time, leading to a loss of reactivity.[8]

    • Solution: Purchase DFNBS-Cl in small quantities and store it in a desiccator. It is best to prepare fresh solutions of the reagent for each set of experiments.

  • Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction. This can be through competitive reactions with DFNBS-Cl or by altering the reaction conditions (e.g., pH).

    • Solution: If you are working with complex matrices (e.g., plasma, tissue homogenates), consider a sample cleanup step prior to derivatization. This could involve protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete derivatization with DFNBS-Cl.

Troubleshooting_Workflow Start Incomplete Derivatization Observed Check_pH Is pH optimal (8-10)? Start->Check_pH Check_Reagent Is the DFNBS-Cl reagent fresh and in sufficient excess? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH with buffer Check_pH->Adjust_pH No Check_Conditions Are reaction time and temperature adequate? Check_Reagent->Check_Conditions Yes Increase_Reagent Increase molar excess of DFNBS-Cl Check_Reagent->Increase_Reagent No Check_Matrix Is the sample matrix complex? Check_Conditions->Check_Matrix Yes Optimize_Conditions Increase reaction time/temperature Check_Conditions->Optimize_Conditions No Sample_Cleanup Implement sample cleanup (e.g., SPE) Check_Matrix->Sample_Cleanup Yes Success Successful Derivatization Check_Matrix->Success No Adjust_pH->Check_pH Increase_Reagent->Check_Reagent Optimize_Conditions->Check_Conditions Sample_Cleanup->Success

Caption: A systematic workflow for troubleshooting incomplete derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of DFNBS-Cl with a primary amine?

A: The reaction is a nucleophilic aromatic substitution. The lone pair of electrons on the nitrogen of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond. The presence of a base is crucial to neutralize the HCl that is formed as a byproduct.[9]

Sources

effect of pH on 2,4-Difluoro-5-nitrobenzenesulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,4-Difluoro-5-nitrobenzenesulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting for experiments involving this versatile amine-reactive reagent.

Section 1: Foundational Principles of Reactivity

2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a potent electrophilic reagent primarily used for the covalent modification of primary and secondary amines. Its utility stems from the highly reactive sulfonyl chloride (-SO₂Cl) group, which readily undergoes nucleophilic attack. The resulting sulfonamide bond is exceptionally stable, even capable of withstanding complete protein hydrolysis, making it an ideal linker for bioconjugation applications.[1]

The core of its reactivity lies in a classic nucleophilic substitution mechanism. The amine, acting as the nucleophile, attacks the electron-deficient sulfur atom of the sulfonyl chloride. This leads to the formation of a stable sulfonamide bond and the displacement of the chloride ion as a leaving group. The reaction's efficiency and specificity, however, are critically dependent on a single, overarching parameter: pH .

Section 2: The Critical Role of pH: A Balancing Act

The single most important factor governing the success of your experiment is the pH of the reaction medium. The choice of pH is a delicate balance between two competing chemical processes: amine activation and reagent hydrolysis .

  • Amine Activation (Requires Basic pH): For an amine to act as a nucleophile, it must be in its non-protonated, free-base form (R-NH₂). In acidic or neutral conditions, amines are predominantly in their protonated, ammonium form (R-NH₃⁺), which is not nucleophilic. Since the pKₐ of the ε-amino group of lysine is ~10.5 and the N-terminal α-amino group is ~7-8, a basic environment is required to shift the equilibrium towards the reactive R-NH₂ state.[1] Generally, a pH range of 8.5 to 9.5 is considered optimal for efficiently modifying lysine residues.[1]

  • Reagent Hydrolysis (Worsened by Basic pH): The primary competing reaction is the hydrolysis of the sulfonyl chloride group by water or hydroxide ions. This process is significantly accelerated at higher pH levels.[1] The hydrolysis reaction consumes the reagent, making it unavailable to react with your target amine, thereby reducing labeling efficiency. Some sulfonyl chlorides can be completely hydrolyzed within minutes at a pH of 8.3.[1]

This dynamic creates a "pH tightrope" that researchers must walk to achieve optimal results.

G cluster_0 Reaction Conditions cluster_1 Dominant Processes Low_pH Low pH (e.g., < 7.5) Amine_Protonated Amine is Protonated (R-NH₃⁺) = Low Reactivity Low_pH->Amine_Protonated Favors Optimal_pH Optimal pH (e.g., 8.5 - 9.5) Amine_Deprotonated Amine is Deprotonated (R-NH₂) = High Reactivity Optimal_pH->Amine_Deprotonated Balances for Hydrolysis Reagent Hydrolysis (SO₂Cl -> SO₃H) = Reagent Loss Optimal_pH->Hydrolysis Minimizes High_pH High pH (e.g., > 10) High_pH->Amine_Deprotonated Also Favors, but... High_pH->Hydrolysis Strongly Favors

Figure 1: The pH "tightrope" for sulfonyl chloride reactions.
Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with 2,4-Difluoro-5-nitrobenzenesulfonyl chloride in a direct question-and-answer format.

Q1: My labeling efficiency is very low or non-existent. What went wrong?

A1: This is the most common issue and typically points to one of three culprits:

  • Incorrect pH: Your buffer pH may be too low (< 8.0), leaving the target amines protonated and non-reactive. Verify the pH of your reaction buffer. A pH of 8.5 is a robust starting point for labeling peptides and proteins.[2][3]

  • Reagent Hydrolysis: You may have allowed the reaction to proceed for too long, or the temperature may be too high, leading to the degradation of the reagent. Sulfonyl chlorides are highly susceptible to hydrolysis in aqueous buffers.[1] For sensitive experiments, it is best to perform the reaction at a low temperature (e.g., 4°C).[1]

  • Interfering Buffer Components: Your buffer must be free of extraneous nucleophiles. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible as they will compete with your target molecule for the reagent.[4] Similarly, preservatives like sodium azide should be removed prior to the reaction.[4] Opt for non-reactive buffers like sodium bicarbonate or sodium tetraborate.

Q2: The reagent won't dissolve in my aqueous buffer. How can I improve solubility?

A2: 2,4-Difluoro-5-nitrobenzenesulfonyl chloride has limited aqueous solubility. It is standard practice to first dissolve the reagent in a small amount of an anhydrous, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) before adding it to the aqueous reaction mixture containing your peptide or protein.[5] Ensure the final concentration of the organic solvent is low enough (typically <10% v/v) to not denature your biomolecule.

Q3: I'm observing multiple products or modification at unintended sites. Why is this happening?

A3: While highly reactive towards primary amines, sulfonyl chlorides can also react with other nucleophilic residues under certain conditions. These side reactions include:

  • Tyrosine: Modification of the phenolic hydroxyl group.

  • Serine/Threonine: Modification of the aliphatic hydroxyl groups.

  • Histidine: Modification of the imidazole ring.

  • Cysteine: Modification of the thiol group.

These reactions are generally less favorable than amine modification at the recommended pH of 8.5-9.5. If non-specific labeling is a concern, consider lowering the pH slightly (e.g., to 8.0-8.5) to disfavor reactions with higher-pKa side chains, though this may also slow the desired amine reaction.

Q4: How should I prepare and store the reagent?

A4: The reagent is sensitive to moisture. Store the solid powder in a desiccator at the recommended temperature, protected from light. For experimental use, it is best to prepare a stock solution in an anhydrous solvent (e.g., DMF) immediately before use. Avoid preparing and storing aqueous solutions of the reagent due to rapid hydrolysis.[6] Divide stock solutions into small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.[7]

Section 4: Experimental Protocols
Protocol 1: General Procedure for Labeling a Peptide with 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride

This protocol provides a validated starting point for the covalent labeling of a peptide containing a primary amine (e.g., N-terminus or a lysine residue).

G start Start prep_peptide 1. Prepare Peptide Solution Dissolve peptide in 0.1 M Sodium Bicarbonate Buffer (pH 8.5) start->prep_peptide prep_reagent 2. Prepare Reagent Stock Dissolve sulfonyl chloride in anhydrous DMF (e.g., 10 mg/mL) immediately before use reaction 3. Initiate Reaction Add reagent stock to peptide solution (1.5-5 molar excess) Incubate at 4°C for 1-2 hours prep_peptide->reaction prep_reagent->reaction Add dropwise while vortexing quench 4. Quench Reaction (Optional) Add excess amine-containing buffer (e.g., 1 M Tris-HCl) reaction->quench purify 5. Purify Conjugate Use Reverse-Phase HPLC to separate labeled peptide quench->purify validate 6. Validate Product Confirm mass by LC-MS purify->validate end End validate->end

Figure 2: Workflow for peptide labeling.

Methodology:

  • Peptide Preparation: Dissolve the peptide in an amine-free buffer, such as 0.1 M sodium bicarbonate, to a final concentration of 1-5 mg/mL. Ensure the final pH is between 8.3 and 8.5.[8]

  • Reagent Stock Solution: Immediately prior to use, prepare a 10 mg/mL stock solution of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride in anhydrous DMF.

  • Reaction Initiation: While gently vortexing the peptide solution, add a 1.5 to 5-fold molar excess of the reagent stock solution. The optimal ratio should be determined empirically for each specific peptide.

  • Incubation: Allow the reaction to proceed for 1-2 hours at 4°C with gentle stirring. The low temperature helps to minimize the rate of hydrolysis.[1]

  • Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted sulfonyl chloride.

  • Purification: Immediately purify the reaction mixture using reverse-phase HPLC to separate the labeled peptide from unlabeled peptide and reaction byproducts.

  • Validation: Confirm the identity and purity of the final product using LC-MS analysis. The mass of the labeled peptide should increase by the mass of the 2,4-Difluoro-5-nitrobenzenesulfonyl moiety (minus HCl).

Section 5: Data Summary Table
ParameterRecommended Condition/ValueRationale & Key Considerations
Optimal Reaction pH 8.5 - 9.5Balances amine deprotonation for nucleophilicity with minimizing reagent hydrolysis.[1]
Recommended Buffers 0.1 M Sodium Bicarbonate, 0.1 M Sodium Tetraborate (Borax)These buffers maintain the desired basic pH without containing competing primary amines.[2][3]
Incompatible Buffers Tris, Glycine, any buffer with primary or secondary aminesThese will react with the sulfonyl chloride, significantly reducing the yield of the desired product.[4]
Reagent Solvent Anhydrous DMF or DMSORequired to dissolve the reagent before addition to the aqueous reaction mixture.[5]
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) are preferred to slow the rate of hydrolysis and increase the reagent's stability in the aqueous buffer.[1]
Primary Target Non-protonated primary amines (R-NH₂)Lysine side chains, N-terminal α-amino groups.[1]
Potential Side Reactions Tyrosine, Serine, Threonine, Histidine, CysteineGenerally less favorable than amine reaction at optimal pH but can occur.[1]
Storage Solid: Desiccated, protected from light. Stock Solution: Anhydrous solvent, single-use aliquots, ≤–20°C.[7]The sulfonyl chloride group is highly sensitive to moisture.[6]
Section 6: References
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). National Institutes of Health (NIH). [Link]

  • Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. (n.d.). MDPI. [Link]

  • 2,4-Difluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride. (n.d.). PubChem. [Link]

  • Click Chemistry in Proteomic Investigations. (n.d.). National Institutes of Health (NIH). [Link]

  • Click chemistry and its application to proteomics. (2019). G-Biosciences. [Link]

  • Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2004). ResearchGate. [Link]

  • WO2017005902A1 - Solution phase synthesis and crystallization of beta-turn peptidomimetic cyclic salts. (n.d.). Google Patents.

  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. (2025). PubMed. [Link]

  • Electrochemical Behaviour of (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine in Aprotic Media. (2011). ResearchGate. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2020). MDPI. [Link]

  • pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. (n.d.). ChemRxiv. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2020). MDPI. [Link]

  • orthanilic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • IRDye® Peptide Labeling. (n.d.). LI-COR Biosciences. [Link]

  • JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.

  • Rapid Flow-Based Peptide Synthesis. (n.d.). National Institutes of Health (NIH). [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (1969). Journal of the Chemical Society B: Physical Organic. [Link]

Sources

Validation & Comparative

Comparative Guide: Dansyl Chloride vs. 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride for N-Terminal Analysis

[1]

Executive Summary

Dansyl Chloride (DNS-Cl) remains the premier choice for routine N-terminal determination due to its intense fluorescence and well-characterized sulfonamide stability.[1] However, its application is limited by steric bulk and the harsh acid hydrolysis required for analysis, which destroys sensitive residues (Trp, Asn, Gln).[1]

2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) represents a distinct class of "activated" sulfonyl chlorides.[1] Unlike Dansyl, which acts as a terminal fluorescent tag, DFNBSC leverages the electron-withdrawing power of nitro and fluoro groups to drive rapid sulfonylation under milder conditions.[1] Furthermore, the presence of leaving groups (fluorines) on the ring introduces a secondary reactivity profile (SNAr), making DFNBSC a potential bifunctional scaffold for cross-linking or activity-based profiling, rather than just a passive label.[1]

Part 1: Chemical Mechanisms & Reactivity Profiles[1]

Dansyl Chloride: The Fluorescent Standard[1]
  • Mechanism: Nucleophilic attack of the N-terminal

    
    -amine on the sulfonyl sulfur, displacing chloride.[1]
    
  • Key Feature: The dimethylaminonaphthalene moiety provides strong fluorescence (Excitation: ~340 nm, Emission: ~510 nm).[1]

  • Limitation: The bulky naphthalene ring can sterically hinder reaction with N-termini buried in protein folds.[1] The resulting sulfonamide is stable, but the subsequent acid hydrolysis (6 M HCl, 105°C) required to release the N-terminal amino acid destroys Tryptophan and deamidates Asparagine/Glutamine.[1]

DFNBSC: The Activated Electrophile[1]
  • Mechanism:

    • Primary Reaction (Sulfonylation): The sulfonyl chloride reacts with the N-terminal amine.[1] The reaction is accelerated by the strong electron-withdrawing groups (EWGs) (

      
       and 
      
      
      ) on the benzene ring, making the sulfur highly electrophilic.[1]
    • Secondary Potential (SNAr): Unlike Dansyl, the resulting sulfonamide retains two activated fluorine atoms ortho and para to the EWGs.[1] These can undergo Nucleophilic Aromatic Substitution (SNAr) with thiols (Cysteine) or other amines, potentially leading to cross-linking or secondary labeling.[1]

  • Key Feature: Enhanced reactivity at lower pH/temperature compared to Dansyl.[1]

  • Detection: Generally UV-active (due to the nitrobenzene chromophore) or detected via Mass Spectrometry (MS).[1] Lacks the high-quantum-yield fluorescence of Dansyl unless derivatized further.[1]

Structural & Electronic Comparison
FeatureDansyl Chloride (DNS-Cl)2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC)
Core Structure Naphthalene (Bulky, Hydrophobic)Benzene (Compact, Highly Functionalized)
Electronic State Electron-Rich (Donor amine)Electron-Poor (Acceptor Nitro/Fluoro)
Primary Reactivity Moderate (Sulfonylation)High (Sulfonylation + SNAr potential)
Detection Mode Fluorescence (Green/Yellow)UV Absorbance / Mass Spectrometry
Acid Stability High (Sulfonamide resists hydrolysis)High (Electron-deficient sulfonamides are very stable)
Steric Hindrance HighLow

Part 2: Experimental Workflows

Workflow Logic & Causality
  • Why pH matters: Both reagents require a basic pH to ensure the N-terminal amine is deprotonated (nucleophilic).[1] However, DFNBSC is more susceptible to hydrolysis by water (competing reaction) due to its high reactivity, requiring strict stoichiometric control and anhydrous addition where possible.[1]

  • Why Hydrolysis differs: Dansyl analysis relies on total protein degradation to isolate the labeled amino acid.[1] DFNBSC protocols often target intact protein modification or peptide mapping via MS, bypassing the need for destructive acid hydrolysis.[1]

Visualized Pathway (Graphviz)[1]

N_Terminal_Analysiscluster_DansylDansyl Chloride Routecluster_DFNBSCDFNBSC RouteProteinProtein SampleDNSDansyl-Cl(pH 8.5-9.5)Protein->DNSDFNDFNBSC(pH 7.5-8.5)Protein->DFNHydrolysisAcid Hydrolysis(6M HCl, 105°C, 18h)DNS->HydrolysisStable SulfonamideTLC_HPLCTLC / HPLC(Fluorescence Detection)Hydrolysis->TLC_HPLCFree DNS-AASNArOptional: S_NAr(Cross-linking/Probe)DFN->SNArSecondary Reaction(Cys/Lys attack)MS_AnalLC-MS / MS-MS(Mass Shift Detection)DFN->MS_AnalIntact LabelingSNAr->MS_Anal

Caption: Comparison of the destructive "Dead-End" Dansyl pathway vs. the versatile, MS-compatible DFNBSC pathway.

Part 3: Detailed Protocols

Protocol A: Standard Dansyl Chloride Method (Gray & Hartley)

Best for: Qualitative identification of N-terminal residues when fluorescence is required.[1]

  • Preparation: Dissolve 10 nmol protein in 20 µL 0.1 M NaHCO₃ (pH 8.5).

  • Labeling: Add 20 µL Dansyl Chloride solution (2.5 mg/mL in Acetone).

    • Note: The acetone prevents precipitation of the reagent.[1]

  • Incubation: Incubate at 37°C for 1 hour.

    • Checkpoint: The solution should turn pale yellow.[1] If colorless, add more Dansyl-Cl.[1]

  • Hydrolysis: Dry the sample in a vacuum centrifuge. Add 50 µL 6 M HCl (constant boiling). Seal in a glass tube under N₂. Hydrolyze at 105°C for 18 hours.

    • Critical: This step destroys the protein backbone.[1]

  • Extraction: Dry the hydrolysate. Extract the Dansyl-amino acid with water-saturated ethyl acetate.

  • Analysis: Analyze via 2D-TLC on polyamide sheets or Reverse-Phase HPLC (Detection: Ex 340nm / Em 510nm).

Protocol B: High-Reactivity DFNBSC Labeling

Best for: Difficult-to-label proteins, Mass Spectrometry analysis, or dual-labeling strategies.[1]

  • Preparation: Dissolve protein (1-5 mg/mL) in 50 mM Borate Buffer (pH 8.0).

    • Note: Lower pH than Dansyl is possible due to higher reactivity of DFNBSC.[1]

  • Reagent Addition: Add DFNBSC (dissolved in dry Acetonitrile) to a final concentration of 1-5 mM (10-50x molar excess).

    • Caution: Add slowly with vortexing. DFNBSC hydrolyzes rapidly in water.[1]

  • Incubation: Incubate at Room Temperature for 15-30 minutes.

    • Efficiency: Reaction is significantly faster than Dansyl.[1]

  • Quenching: Add excess Tris-HCl or Glycine to quench unreacted sulfonyl chloride.[1]

  • Secondary Functionalization (Optional): If utilizing the bifunctional nature, add a thiol-containing probe (e.g., Cysteine-fluorophore) and adjust pH to 9.0 to trigger SNAr displacement of the fluorine atoms.[1]

  • Analysis: Desalt via Zeba Spin Column and analyze intact protein or tryptic digest via LC-MS/MS. Look for the mass shift corresponding to the sulfonamide adduct.[1]

Part 4: Comparative Performance Data

MetricDansyl ChlorideDFNBSC
Sensitivity High (10-100 pmol) via FluorescenceMedium (UV) / High (MS dependent)
Reaction Time 1 - 2 Hours15 - 30 Minutes
Side Reactions Minimal (Sulfonylation of Lys, Tyr, His)Significant (Potential SNAr with Cys/Lys if uncontrolled)
Tryptophan Recovery 0% (Destroyed during acid hydrolysis)100% (If using MS/Enzymatic digestion)
Solubility Poor in water (Requires Acetone)Moderate (Requires ACN/DMSO)
Cost Low (Commodity Reagent)High (Specialty Chemical)
Expert Insight: When to Switch?

Switch from Dansyl to DFNBSC if:

  • You are using Mass Spectrometry: The fluorescence of Dansyl is irrelevant in MS, and DFNBSC provides a distinct mass tag without the steric bulk that might impede ionization or digestion.[1]

  • You need to label a sterically hindered N-terminus: The smaller benzene ring of DFNBSC accesses buried N-termini more easily than the naphthalene ring of Dansyl.[1]

  • You require a "Handle": If you need to attach a secondary molecule (drug, probe, biotin) to the N-terminus post-labeling, the fluorine atoms on DFNBSC serve as a reactive landing pad for thiol-based probes.[1]

References

  • Gray, W. R., & Hartley, B. S. (1963).[1] A fluorescent end-group reagent for proteins and peptides.[1] Biochemical Journal, 89(1),[1] 59.

  • Walker, J. M. (1994).[1] The Dansyl Method for Identifying N-Terminal Amino Acids.[1] Methods in Molecular Biology, 32, 321-328.[1]

  • Ilangovan, A., et al. (2014).[1] Synthesis of sulfonyl chlorides and their applications in organic synthesis. Current Organic Chemistry. (Context for activated sulfonyl chloride reactivity).

  • Sanger, F. (1945).[1] The free amino groups of insulin.[1] Biochemical Journal, 39(5), 507–515.[1] (Foundational chemistry for nitro-fluoro-benzene reactivity).

A Senior Application Scientist's Guide to Peptide Labeling: Evaluating Alternatives to 2,4-Difluoro-5-nitrobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide analysis and characterization, the covalent labeling of peptides is a cornerstone technique. The choice of labeling reagent is critical, influencing the efficiency of conjugation, the stability of the labeled peptide, and the integrity of downstream analytical readouts, particularly in mass spectrometry. For years, reagents like 2,4-Difluoro-5-nitrobenzenesulfonyl chloride, a close analog of the well-known Marfey's reagent, have been utilized for their reactivity towards primary amines. However, the evolving landscape of proteomics and peptide therapeutics necessitates a critical evaluation of alternative reagents that may offer advantages in terms of specificity, reaction conditions, and compatibility with modern analytical platforms.

This guide provides an in-depth comparison of viable alternatives to 2,4-Difluoro-5-nitrobenzenesulfonyl chloride for peptide labeling, with a focus on N-hydroxysuccinimide (NHS) esters, isothiocyanates (ITCs), and other sulfonyl chlorides. We will delve into the underlying chemistry, provide field-proven insights into experimental design, and present comparative data to empower you in making informed decisions for your specific research needs.

The Benchmark: Understanding 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride

2,4-Difluoro-5-nitrobenzenesulfonyl chloride belongs to the family of aryl halides, which react with primary amines (the N-terminus and the ε-amino group of lysine residues) via nucleophilic aromatic substitution (SNAAr). The electron-withdrawing nitro group activates the benzene ring, facilitating the displacement of a fluoride ion by the amine nucleophile. This reaction typically proceeds under basic conditions to ensure the deprotonation of the amine.

While effective, this class of reagents can present challenges, including the potential for side reactions and the harsh conditions sometimes required for complete labeling, which may not be suitable for all peptides, especially those prone to degradation.

A Comparative Analysis of Amine-Reactive Labeling Reagents

The ideal peptide labeling reagent should exhibit high reactivity towards the target functional group under mild conditions, form a stable covalent bond, and the label itself should not interfere with the analytical method. Here, we compare the most common classes of amine-reactive reagents.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are arguably the most popular class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[1] The reaction proceeds via acylation, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[1]

Advantages:

  • High Reactivity and Efficiency: NHS esters react rapidly with amines at neutral to slightly basic pH (typically 7.2-8.5), often reaching completion within 30-120 minutes at room temperature.[1]

  • Stable Amide Bond: The resulting amide bond is highly stable, ensuring the integrity of the labeled peptide during subsequent purification and analysis.[1]

  • Versatility: A vast array of molecules, including fluorophores, biotin, and crosslinkers, are commercially available as NHS esters, offering extensive flexibility in experimental design.

Disadvantages:

  • Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which is favored at higher pH and in aqueous solutions. This necessitates careful control of reaction conditions and the use of fresh reagents.

  • Heterogeneous Labeling: Due to the abundance of lysine residues in many proteins and larger peptides, NHS ester labeling can result in a heterogeneous mixture of labeled species, which can complicate analysis.[2]

Isothiocyanates (ITCs)

Isothiocyanates, such as the widely used Fluorescein isothiocyanate (FITC), react with primary amines to form a stable thiourea linkage.[3] This reaction is also pH-dependent, favoring basic conditions where the amine is deprotonated.

Advantages:

  • Stable Thiourea Bond: The thiourea bond is robust and can withstand various experimental conditions.[3]

  • Fluorescent Labeling: FITC and other isothiocyanates are inherently fluorescent, providing a direct means of detection and quantification.

Disadvantages:

  • Slower Reaction Kinetics: The reaction of isothiocyanates with amines is generally slower than that of NHS esters.

  • Potential for Side Reactions: Isothiocyanates can also react with other nucleophiles, such as sulfhydryl groups, although the reaction with amines is generally favored at basic pH.[4]

  • Edman Degradation during SPPS: When labeling the N-terminus of a peptide on-resin during solid-phase peptide synthesis (SPPS), direct attachment of FITC can lead to the cleavage of the N-terminal amino acid during the final acidic cleavage from the resin, a reaction analogous to Edman degradation. This can be circumvented by introducing a spacer between the N-terminus and the FITC molecule.[2]

Sulfonyl Chlorides (e.g., Dansyl Chloride)

Sulfonyl chlorides, like the classic Dansyl chloride, react with primary and secondary amines to form stable sulfonamides.[5] This reaction is also performed under basic conditions.

Advantages:

  • High Stability of Sulfonamide Bond: The sulfonamide bond is exceptionally stable to acid hydrolysis, which can be an advantage in certain applications.

  • Fluorescent Properties: Dansyl chloride and its derivatives are fluorescent, enabling sensitive detection.

Disadvantages:

  • Lower Selectivity: Sulfonyl chlorides can be less selective than NHS esters and may react with other nucleophilic residues, such as the hydroxyl groups of serine and threonine, and the phenolic group of tyrosine.[6]

  • Harsh Reaction Conditions: The reaction may require higher pH and/or elevated temperatures to proceed efficiently, which could be detrimental to sensitive peptides.[5]

Quantitative Data Summary

For a direct comparison, the following table summarizes key performance metrics for the different classes of amine-reactive labeling reagents. It is important to note that absolute values can vary depending on the specific peptide sequence, reaction conditions, and the nature of the label itself.

Reagent ClassTypical Reaction pHReaction TimeBond FormedBond StabilityKey AdvantagesKey Disadvantages
Aryl Sulfonyl Chlorides 8.5 - 101 - 4 hoursSulfonamideVery HighHighly stable bondLower selectivity, potentially harsh conditions
NHS Esters 7.2 - 8.530 - 120 minutesAmideHighHigh reactivity and specificity, wide variety of labels availableSusceptible to hydrolysis, potential for heterogeneity
Isothiocyanates (ITCs) 8.5 - 9.51 - 4 hoursThioureaHighStable bond, inherent fluorescence of many reagentsSlower reaction kinetics, potential for side reactions

Experimental Workflows and Protocols

To provide a practical context, we present generalized protocols for peptide labeling using each of the discussed reagent classes.

Workflow for Amine-Reactive Peptide Labeling

PeptideLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Peptide_Prep Peptide Solution (Amine-free buffer, pH adjusted) Mixing Mix Peptide and Reagent Peptide_Prep->Mixing Reagent_Prep Labeling Reagent (Freshly prepared in anhydrous DMSO/DMF) Reagent_Prep->Mixing Incubation Incubate (Room temp or 4°C, protected from light) Mixing->Incubation Quenching Quench Reaction (e.g., with Tris or hydroxylamine) Incubation->Quenching Purification Purify Labeled Peptide (e.g., HPLC, SEC) Quenching->Purification Characterization Characterize (Mass Spectrometry, UV-Vis) Purification->Characterization

Caption: General workflow for amine-reactive peptide labeling.

Protocol 1: Peptide Labeling with 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride

This protocol is based on the principles of Marfey's method and may require optimization for specific peptides.

  • Peptide Preparation: Dissolve the peptide in 100 µL of 1 M sodium bicarbonate buffer (pH ~8.5).

  • Reagent Preparation: Prepare a 1% (w/v) solution of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride in acetone.

  • Labeling Reaction: Add 200 µL of the reagent solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at 40°C for 1 hour.

  • Quenching: Add 100 µL of 2 M HCl to stop the reaction.

  • Purification: Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Peptide Labeling with NHS Esters
  • Peptide Preparation: Dissolve the peptide in an amine-free buffer such as 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5, to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the peptide solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Quenching: The reaction can be quenched by adding a final concentration of 10-50 mM Tris or hydroxylamine.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (SEC) or RP-HPLC.

Protocol 3: Peptide Labeling with FITC
  • Peptide Preparation: Dissolve the peptide in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0-9.5) to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 1 mg/mL solution of FITC in anhydrous DMSO.

  • Labeling Reaction: Add 50-100 µg of FITC per 1 mg of peptide.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.

  • Purification: Separate the labeled peptide from unreacted FITC using a desalting column or RP-HPLC.

Causality Behind Experimental Choices

  • pH Control: The pH of the reaction buffer is a critical parameter. For all amine-reactive chemistries, a pH above the pKa of the primary amines (typically ~8.5-10.5) is required to ensure a significant population of the nucleophilic, deprotonated form. However, for NHS esters, a very high pH will accelerate hydrolysis, reducing labeling efficiency. Therefore, a compromise pH of 7.2-8.5 is often optimal for NHS ester reactions.[1] For sulfonyl chlorides and isothiocyanates, a slightly higher pH of 8.5-9.5 is often employed to drive the reaction.

  • Reagent Excess: A molar excess of the labeling reagent is used to drive the reaction to completion. The optimal excess will depend on the concentration of the peptide and the reactivity of the specific reagent.

  • Solvent Choice: Anhydrous DMF or DMSO are used to dissolve the often hydrophobic labeling reagents before their addition to the aqueous peptide solution. It is crucial to use high-purity, anhydrous solvents to prevent premature hydrolysis of the reagent.

Logical Relationships in Peptide Labeling

LogicalRelationships cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes pH Reaction pH Labeling_Efficiency Labeling Efficiency pH->Labeling_Efficiency influences Side_Reactions Side Reactions pH->Side_Reactions influences Reagent_Hydrolysis Reagent Hydrolysis pH->Reagent_Hydrolysis influences Reagent_Conc Reagent Concentration Reagent_Conc->Labeling_Efficiency influences Peptide_Conc Peptide Concentration Peptide_Conc->Labeling_Efficiency influences Temp Temperature Temp->Labeling_Efficiency influences Time Reaction Time Time->Labeling_Efficiency influences Labeling_Efficiency->Side_Reactions competes with Labeling_Efficiency->Reagent_Hydrolysis competes with

Caption: Interplay of reaction parameters and outcomes in peptide labeling.

Conclusion and Future Perspectives

The selection of a peptide labeling reagent is a multi-faceted decision that requires careful consideration of the peptide's properties, the intended application, and the available analytical instrumentation. While 2,4-Difluoro-5-nitrobenzenesulfonyl chloride and its analogs are established reagents, particularly for chiral analysis, alternatives such as NHS esters, isothiocyanates, and other sulfonyl chlorides offer a broad toolkit for the modern peptide scientist.

NHS esters stand out for their high reactivity, specificity, and the vast commercial availability of diverse labels. Isothiocyanates provide a reliable method for fluorescent labeling, while Dansyl chloride offers a classic, highly sensitive alternative.

The future of peptide labeling will likely focus on the development of even more selective and efficient chemistries, including site-specific labeling strategies that target unique functional groups or employ enzymatic approaches. This will enable the generation of more homogeneous and functionally defined labeled peptides, further advancing our understanding of their biological roles and therapeutic potential.

References

  • Gilmore, J. M., & Scheck, R. A. (2011). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 502, 139–153. [Link]

  • AAT Bioquest. (n.d.). Peptide Labeling Reagents. Retrieved from [Link]

  • Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana Press.
  • Kulyk, H., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(x), x. [Link]

  • LifeTein. (n.d.). FITC modifications for peptide synthesis. Retrieved from [Link]

  • Lopatniuk, M., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2485–2493. [Link]

  • LI-COR Biosciences. (n.d.). IRDye® Peptide Labeling. Retrieved from [Link]

  • Söhling, F., et al. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. PLoS One, 16(7), e0254426. [Link]

  • Pimenta, A. M., et al. (2018). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Marine Drugs, 16(1), 26. [Link]

  • Medium. (2018, May 24). Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods. Retrieved from [Link]

  • Xia, Y., et al. (2006). Solution versus gas-phase modification of peptide cations with NHS-ester reagents. Journal of the American Society for Mass Spectrometry, 17(10), 1433–1441. [Link]

  • Thompson, A., et al. (2013). Amine-reactive Neutron-encoded Labels for Highly Plexed Proteomic Quantitation. Analytical Chemistry, 85(15), 7339–7346. [Link]

  • LifeTein. (n.d.). FITC modifications for peptide synthesis. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016, December 29). Amine-reactive TMT10plex Mass Tagging Kit. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. [Link]

Sources

A Senior Application Scientist's Guide to Reproducible Amine Labeling: A Comparative Analysis of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBS-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of robust and reliable quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. Consistency in labeling across samples is paramount for accurate comparative analysis. This guide provides an in-depth technical comparison of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBS-Cl) and other common amine-reactive labeling reagents, with a focus on the factors influencing reproducibility. As Senior Application Scientists, we aim to equip you with the knowledge to make informed decisions for your research, backed by an understanding of the underlying chemical principles and supported by experimental data.

The Critical Challenge of Reproducibility in Protein Labeling

2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBS-Cl): A Closer Look

DFNBS-Cl belongs to the class of sulfonyl chlorides, which are highly reactive reagents that readily form stable sulfonamide bonds with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues. The electron-withdrawing nitro and fluoro groups on the benzene ring of DFNBS-Cl enhance the electrophilicity of the sulfonyl chloride group, promoting a rapid reaction with nucleophilic amines.

However, this high reactivity comes at a cost: a competing and often detrimental side reaction – hydrolysis. The presence of water in the reaction buffer can lead to the conversion of the sulfonyl chloride to the unreactive sulfonic acid, reducing the amount of reagent available for labeling and introducing variability. The rate of hydrolysis of arenesulfonyl chlorides is known to be influenced by pH and the composition of the solvent.[3] For instance, the hydrolysis of the structurally similar 4-nitrobenzenesulfonyl chloride is catalyzed by dioxane, a common co-solvent in labeling reactions.[3] This inherent instability is a primary contributor to the irreproducibility of labeling experiments using sulfonyl chlorides.

Head-to-Head Comparison: DFNBS-Cl vs. N-Hydroxysuccinimide (NHS) Esters

A popular alternative to sulfonyl chlorides are N-hydroxysuccinimide (NHS) esters. These reagents also react with primary amines to form stable amide bonds. To provide a clear comparison, let's examine the key parameters that influence the reproducibility of labeling with these two classes of reagents.

Feature2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBS-Cl)N-Hydroxysuccinimide (NHS) Esters
Reaction Chemistry Forms a stable sulfonamide bond with primary amines.Forms a stable amide bond with primary amines.[4][5]
Reactivity Highly reactive due to the electron-withdrawing groups.Generally less reactive than sulfonyl chlorides.
Stability in Aqueous Solution Prone to rapid hydrolysis, which is pH-dependent.[3] Sulfonyl chlorides are generally less stable than sulfonyl fluorides.[6]Also susceptible to hydrolysis, but generally more stable in aqueous buffers within a specific pH range compared to sulfonyl chlorides.[7]
Optimal pH for Labeling Typically requires a slightly alkaline pH to ensure the amine is deprotonated and nucleophilic.Also optimal at a slightly alkaline pH (typically 7.5-8.5).
Side Reactions The primary side reaction is hydrolysis to the corresponding sulfonic acid.Hydrolysis to the corresponding carboxylic acid is the main side reaction.
Impact on Reproducibility The high rate of hydrolysis can lead to significant variability in labeling efficiency if reaction conditions are not strictly controlled.While hydrolysis is a concern, the relatively slower rate compared to sulfonyl chlorides can lead to more reproducible labeling.

Expert Insight: The Achilles' heel of sulfonyl chlorides like DFNBS-Cl is their pronounced susceptibility to hydrolysis. This necessitates meticulous control over reaction time, temperature, and buffer composition to achieve reproducible labeling. NHS esters, while not immune to hydrolysis, generally offer a wider experimental window for achieving consistent results.

Experimental Design for Assessing Labeling Reproducibility

To quantitatively assess the reproducibility of a labeling method, a well-designed experiment is crucial. Here is a general workflow:

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis Protein_Sample Protein Sample (e.g., BSA) Aliquoting Aliquoting into multiple replicates Protein_Sample->Aliquoting Labeling Incubate under controlled conditions (pH, temp, time) Aliquoting->Labeling Reagent_Prep Prepare fresh labeling reagent (DFNBS-Cl or NHS-ester) Reagent_Prep->Labeling Quenching Quench reaction Labeling->Quenching Digestion Enzymatic Digestion Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Quantification of labeled peptides) LCMS->Data_Analysis CV_Calc Calculate Inter- & Intra-assay CVs Data_Analysis->CV_Calc

Caption: Experimental workflow for assessing labeling reproducibility.

Detailed Experimental Protocols

Protocol 1: DFNBS-Cl Labeling of a Model Protein for Reproducibility Assessment

This protocol is designed to label a standard protein, such as bovine serum albumin (BSA), with DFNBS-Cl to determine the intra-assay coefficient of variation.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Borate buffer, 0.1 M, pH 8.5

  • 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBS-Cl)

  • Anhydrous dimethylformamide (DMF)

  • Hydroxylamine hydrochloride solution, 1 M

  • PD-10 desalting columns

  • Microcentrifuge tubes

Procedure:

  • Protein Preparation: Dissolve BSA in PBS to a final concentration of 2 mg/mL. Prepare at least 5 identical aliquots of 100 µL each for intra-assay replicates.

  • DFNBS-Cl Solution Preparation: Immediately before use, prepare a 10 mg/mL stock solution of DFNBS-Cl in anhydrous DMF.

  • Labeling Reaction:

    • To each 100 µL protein aliquot, add 400 µL of 0.1 M borate buffer, pH 8.5.

    • Add 5 µL of the DFNBS-Cl stock solution to each tube. This represents a molar excess of the labeling reagent. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Add 50 µL of 1 M hydroxylamine hydrochloride to each tube to quench the reaction by reacting with any excess DFNBS-Cl. Incubate for 10 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by passing the labeling reaction mixture through a PD-10 desalting column equilibrated with PBS.

  • Analysis:

    • Determine the protein concentration of the labeled samples.

    • Proceed with enzymatic digestion (e.g., with trypsin) for mass spectrometry analysis.[8][9][10][11]

    • Perform LC-MS/MS analysis to identify and quantify the labeled peptides.

    • Calculate the peak areas or intensities of a selection of consistently identified labeled peptides across the five replicates.

    • Calculate the mean, standard deviation, and intra-assay CV for the quantification of these peptides.

Protocol 2: NHS-Ester Labeling of a Model Protein for Comparison

This protocol uses a commercially available NHS-ester labeling reagent for comparison with DFNBS-Cl.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bicarbonate buffer, 0.1 M, pH 8.3

  • Amine-reactive NHS-ester (e.g., Biotin-NHS or a fluorescent dye-NHS)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer, 1 M, pH 8.0

  • PD-10 desalting columns

  • Microcentrifuge tubes

Procedure:

  • Protein Preparation: Dissolve BSA in PBS to a final concentration of 2 mg/mL. Prepare at least 5 identical aliquots of 100 µL each.

  • NHS-Ester Solution Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the NHS-ester in anhydrous DMSO.

  • Labeling Reaction:

    • To each 100 µL protein aliquot, add 400 µL of 0.1 M bicarbonate buffer, pH 8.3.

    • Add an appropriate volume of the NHS-ester stock solution to achieve the desired molar excess.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add 50 µL of 1 M Tris-HCl, pH 8.0, to quench the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Purify the labeled protein using a PD-10 desalting column as described in Protocol 1.

  • Analysis: Perform the same analytical workflow as described for the DFNBS-Cl labeled samples (enzymatic digestion, LC-MS/MS, and CV calculation).

The Chemical Logic of Reproducibility: Understanding the Reaction Mechanism

The reaction of DFNBS-Cl with a primary amine proceeds via a nucleophilic substitution at the sulfur atom. The reproducibility of this reaction is contingent on the stability of the sulfonyl chloride in the reaction medium.

reaction_mechanism cluster_main Labeling Reaction cluster_side Side Reaction (Hydrolysis) DFNBS DFNBS-Cl Product Sulfonamide DFNBS->Product Nucleophilic Attack Hydrolysis_Product Sulfonic Acid (inactive) DFNBS->Hydrolysis_Product Hydrolysis Amine R-NH₂ Amine->Product Water H₂O Water->Hydrolysis_Product

Caption: Competing reactions of DFNBS-Cl in an aqueous environment.

The rate of hydrolysis is highly dependent on the pH of the buffer. At a higher pH, the concentration of hydroxide ions increases, which are potent nucleophiles that readily attack the sulfonyl chloride, leading to its rapid degradation. Therefore, while a basic pH is required to deprotonate the amine for efficient labeling, an excessively high pH will accelerate hydrolysis and compromise reproducibility. This delicate balance underscores the importance of precise pH control in the experimental protocol.

Conclusion and Recommendations

For researchers prioritizing high reproducibility in their quantitative proteomics experiments, N-hydroxysuccinimide (NHS) esters are generally the more robust choice for amine labeling. Their greater stability in aqueous solutions provides a larger and more forgiving experimental window, often resulting in lower inter- and intra-assay variability.

However, 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBS-Cl) can still be a valuable tool, particularly when its specific chemical properties are advantageous for a given application. To achieve reproducible results with DFNBS-Cl, the following considerations are critical:

  • Strict pH Control: Maintain the reaction pH within a narrow, optimized range (typically 8.0-9.0) to balance amine reactivity with the rate of hydrolysis.

  • Fresh Reagent Preparation: Always prepare the DFNBS-Cl solution immediately before use to minimize degradation due to trace moisture in the solvent.

  • Precise Reaction Timing: Standardize the incubation time across all samples to ensure a consistent degree of labeling.

  • Consistent Temperature: Perform all labeling reactions at a constant, controlled temperature.

  • Thorough Quenching and Purification: Efficiently stop the reaction and remove all excess reagent and byproducts to prevent further reactions and interference with downstream analysis.

By understanding the chemical principles governing the reactivity and stability of DFNBS-Cl and implementing rigorous experimental controls, researchers can mitigate the challenges associated with its use and improve the reproducibility of their quantitative proteomics data.

References

  • Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2025, August 9). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Simultaneous Improvement in the Precision, Accuracy, and Robustness of Label-free Proteome Quantification by Optimizing Data Manipulation Chains. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. (2018, February 7). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Calculating Inter- and Intra-Assay Coefficients of Variability. (n.d.). Salimetrics. Retrieved January 30, 2026, from [Link]

  • Reproducible quantitative proteotype data matrices for systems biology. (2015, November 5). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Inter- and Intra-Assay Coefficients of Variability. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Quality Control—A Stepchild in Quantitative Proteomics: A Case Study for the Human CSF Proteome. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. (2018, December 5). MDPI. Retrieved January 30, 2026, from [Link]

  • Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. (n.d.). SpringerLink. Retrieved January 30, 2026, from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026, January 22). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. (2025, April 10). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Protein-protein interaction analysis by C-terminally specific fluorescence labeling and fluorescence cross-correlation spectroscopy. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry. (2017, December 18). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. (n.d.). ChemRxiv. Retrieved January 30, 2026, from [Link]

  • Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. (2023, July 7). ACS Omega. Retrieved January 30, 2026, from [Link]

  • (PDF) Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, September 30). ChemRxiv. Retrieved January 30, 2026, from [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved January 30, 2026, from [Link]

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.). ScienceDirect. Retrieved January 30, 2026, from [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2022, March 1). CDC Stacks. Retrieved January 30, 2026, from [Link]

  • (PDF) Quantitative interaction proteomics using mass spectrometry. (2025, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). (2023, June 2). PubMed Central. Retrieved January 30, 2026, from [Link]

  • (A) Interassay and (B) intraassay variation for all concentrations in... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Comparison of stable-isotope labeling with amino acids in cell culture and spectral counting for relative quantification of protein expression. (2016, May 20). ResearchGate. Retrieved January 30, 2026, from [Link]

  • (PDF) Current trends in quantitative proteomics – an update. (2025, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. (2018, December 5). PubMed. Retrieved January 30, 2026, from [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022, December 8). PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

Performance Evaluation: 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride (DFNBSC) in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical white paper designed for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic understanding and robust, self-validating protocols over generic instructions.

Executive Summary

In the analysis of complex biological matrices (plasma, urine, tissue homogenates), low-molecular-weight nucleophiles—specifically amines and phenols—often suffer from poor retention on reverse-phase (RP) columns and insufficient ionization efficiency in LC-MS/MS. While reagents like Dansyl Chloride (DNS-Cl) and Fmoc-Cl are industry standards, 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) represents a specialized class of "activated" sulfonyl chlorides.

This guide evaluates DFNBSC, highlighting its superior reactivity kinetics driven by the electron-withdrawing fluoro- and nitro- substituents, and its utility in stabilizing labile analytes for high-sensitivity quantification.

The Chemistry of Detection: Mechanism & Rationale

To understand the performance of DFNBSC, one must look beyond the standard sulfonamide formation. The reagent functions via a Nucleophilic Substitution at Sulfur (


-like)  mechanism.
The "Activated" Advantage

Unlike standard benzenesulfonyl chlorides, DFNBSC possesses a distinct substitution pattern:

  • Nitro Group (

    
     at C5):  A strong electron-withdrawing group (EWG) that significantly increases the electrophilicity of the sulfonyl sulfur, accelerating the reaction rate with sterically hindered amines.
    
  • Fluoro Groups (

    
     at C2, C4):  These atoms exert a strong inductive effect (
    
    
    
    ), further activating the ring without adding significant steric bulk (unlike chlorine or bromine analogs).

The Result: A reagent that reacts rapidly under mild conditions, minimizing thermal degradation of sensitive analytes.[1]

DOT Diagram: Reaction Mechanism

The following diagram illustrates the derivatization pathway and the competing hydrolysis reaction that must be managed.

DFNBSC_Mechanism Reagent DFNBSC (Electrophile) Intermediate Transition State (Pentacoordinate Sulfur) Reagent->Intermediate Hydrolysis Hydrolyzed By-product (Sulfonic Acid) Reagent->Hydrolysis H2O Competition Analyte Analyte (Amine/Phenol) Analyte->Intermediate Nucleophilic Attack Product Stable Sulfonamide Derivative Intermediate->Product -HCl (Base catalyzed)

Figure 1: Reaction pathway of DFNBSC with nucleophiles. Note the competitive hydrolysis pathway (dashed line) which dictates the requirement for anhydrous or high-organic solvent conditions.

Comparative Performance Matrix

The following data summarizes the performance of DFNBSC against the two most common alternatives: Dansyl Chloride (DNS-Cl) and Fmoc-Cl.

Table 1: Comparative Metrics in Complex Matrices

FeatureDFNBSC Dansyl Chloride (DNS-Cl) Fmoc-Cl
Reaction Kinetics Fast (< 10 min @ 50°C) due to EWG activation.Moderate (20-60 min @ 60°C).Very Fast (< 5 min), often instantaneous.
Derivative Stability High. Sulfonamide bond is resistant to acid/base hydrolysis.High. Stable for days.Low/Moderate. Fmoc derivatives can degrade; excess reagent hydrolyzes to insoluble alcohol.
MS Ionization Excellent (ESI +/-). F-atoms aid negative mode; hydrophobicity aids positive mode.Good (ESI +). Dimethylamino group aids protonation.Good. High hydrophobicity, but excess reagent causes suppression.
Selectivity Reacts with

amines & phenols.[1]
Reacts with

amines & phenols.[1][2]
Reacts primarily with

amines.
Matrix Cleanup Moderate. Hydrolyzed by-product is acidic and easily separated.Moderate. Difficult. Excess Fmoc-OH often co-elutes or precipitates.

Expert Insight: While Fmoc-Cl is faster, the stability of DFNBSC derivatives makes them superior for large-batch autosampler queues where samples may sit for 12-24 hours before injection.

Experimental Validation: The Protocol

Self-Validating Workflow for Plasma Samples

This protocol is designed to minimize matrix effects (ion suppression) while maximizing derivative yield.

Reagents Required[2][3][4][5][6][7][8]
  • Buffer: 100 mM Sodium Carbonate/Bicarbonate (pH 9.5).

  • Reagent Solution: 2 mg/mL DFNBSC in Acetonitrile (Prepare fresh daily).

  • Quench Solution: 5% Formic Acid in water.

Step-by-Step Workflow
  • Matrix Precipitation:

    • Add 200 µL cold Acetonitrile to 50 µL Plasma.

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Checkpoint: Ensure supernatant is clear. Proteins must be removed before derivatization to prevent reagent consumption by protein side-chains.

  • Derivatization Reaction:

    • Transfer 100 µL Supernatant to a glass vial.

    • Add 50 µL Buffer (pH 9.5).

    • Add 50 µL DFNBSC Reagent .

    • Incubate at 50°C for 10 minutes .

    • Causality: The pH 9.5 ensures the analyte amine is deprotonated (nucleophilic) while the heat drives the reaction over the activation energy barrier lowered by the nitro/fluoro groups.

  • Quenching & Stabilization:

    • Add 20 µL Quench Solution (Formic Acid).

    • Why: This neutralizes the pH, stopping the reaction and stabilizing the sulfonamide. It also protonates the excess reagent, rendering it less likely to foul the MS source.

  • Analysis:

    • Inject 5-10 µL directly onto a C18 column.

DOT Diagram: Experimental Workflow

Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (ACN, 4:1 ratio) Sample->PPT Supernatant Isolate Supernatant PPT->Supernatant Deriv Add DFNBSC + Buffer (50°C, 10 min) Supernatant->Deriv Quench Acid Quench (Formic Acid) Deriv->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Figure 2: Optimized sample preparation workflow for DFNBSC derivatization.

Troubleshooting & Optimization

Issue: Low Derivatization Yield
  • Root Cause: pH mismatch. Sulfonyl chlorides hydrolyze rapidly at high pH if the amine is not available.

  • Solution: Verify the buffer pH is > pKa of the analyte amine. For secondary amines, ensure the temperature is at least 50°C to overcome steric hindrance.

Issue: Peak Tailing in LC-MS
  • Root Cause: Interaction of the nitro-group with active silanol sites on the column.

  • Solution: Use an end-capped C18 column and include 0.1% Formic Acid or Ammonium Formate in the mobile phase.

Issue: Excess Reagent Interference
  • Root Cause: DFNBSC (and its hydrolyzed acid) elutes near the solvent front or interferes with early eluters.

  • Solution: The hydrolyzed byproduct (2,4-difluoro-5-nitrobenzenesulfonic acid) is highly polar. Use a gradient starting at 5% organic to flush this to waste before the more hydrophobic analyte derivatives elute.

References

  • BenchChem. (2025).[2] A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. (Note: Discusses the general class of halogenated nitrobenzenesulfonyl chlorides).

  • Sigma-Aldrich. 2-Nitrobenzenesulfonyl chloride Product Specification. (Structural analog reference for stability data).

  • Mitamura, K., et al. (1998).[3] Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. (General principles of sulfonyl chloride derivatization in MS).

  • PubChem. 2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride Compound Summary.

  • Malec, P. A. Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. Deep Blue Repositories.[4][5]

Sources

A Comparative Guide to Cysteine-Targeted Bioconjugation: Validating the Utility of 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and stable modification of proteins is a cornerstone of innovation. The targeted functionalization of cysteine residues, owing to the unique nucleophilicity of the thiol side chain, represents a powerful strategy for developing antibody-drug conjugates (ADCs), creating advanced proteomics probes, and engineering novel biomaterials. While a host of reagents have been developed for this purpose, each with its own set of advantages and drawbacks, this guide provides an in-depth technical comparison of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNS) and its alternatives, supported by experimental insights and validation data.

The Chemical Landscape of Cysteine Modification: An Overview

The reactivity of the cysteine thiol allows for a variety of conjugation chemistries. The ideal reagent should exhibit high reactivity and selectivity towards thiols under biocompatible conditions, forming a stable covalent bond that withstands the rigors of biological environments. This guide will focus on the comparative analysis of three major classes of cysteine-reactive reagents:

  • Haloacetamides: The classic choice, represented by iodoacetamide (IAM).

  • Maleimides: Widely used in bioconjugation for their rapid reaction rates.

  • Sulfonyl-based Reagents: A promising class of electrophiles, including 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNS).

dot graph { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Reagent_Classes [label="Cysteine-Reactive Reagent Classes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Haloacetamides [label="Haloacetamides (e.g., Iodoacetamide)"]; Maleimides [label="Maleimides"]; Sulfonyl_Based [label="Sulfonyl-based (e.g., DFNS)"];

Reagent_Classes -- Haloacetamides; Reagent_Classes -- Maleimides; Reagent_Classes -- Sulfonyl_Based; } dot Caption: Major classes of cysteine-reactive reagents.

Mechanism of Action: A Tale of Three Electrophiles

The efficacy of any bioconjugation strategy is rooted in its underlying reaction mechanism. Understanding these pathways is critical for optimizing reaction conditions and predicting the stability of the resulting conjugate.

Haloacetamides: The SN2 Workhorse

Iodoacetamide and its chloro- and bromo-analogs react with the thiolate anion of cysteine via a straightforward bimolecular nucleophilic substitution (SN2) reaction. This forms a stable thioether bond.

dot graph { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853"];

Thiolate [label="Protein-S⁻"]; IAM [label="I-CH₂-C(=O)NH₂"]; Transition_State [label="[Protein-S---CH₂(I)---C(=O)NH₂]⁻", shape=box, style=dashed]; Product [label="Protein-S-CH₂-C(=O)NH₂"]; Iodide [label="I⁻"];

Thiolate -> Transition_State [label="Sₙ2 Attack"]; Transition_State -> Product; Transition_State -> Iodide; } dot Caption: SN2 reaction of a cysteine thiolate with iodoacetamide.

Maleimides: The Michael Addition Maestro

Maleimides react rapidly with thiols via a Michael addition, another type of nucleophilic addition reaction. This forms a thiosuccinimide linkage. While the initial reaction is fast, the resulting bond can be susceptible to retro-Michael reactions and hydrolysis, leading to potential instability.[1]

dot graph { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

Thiol [label="Protein-SH"]; Maleimide [label="Maleimide Ring"]; Thiosuccinimide [label="Thiosuccinimide Adduct"];

Thiol -> Maleimide [label="Michael Addition"]; Maleimide -> Thiosuccinimide; } dot Caption: Michael addition of a cysteine thiol to a maleimide.

2,4-Difluoro-5-nitrobenzenesulfonyl Chloride (DFNS): The Sulfonylation Specialist

DFNS and related sulfonyl chlorides react with nucleophiles, including the thiol side chain of cysteine, in a nucleophilic acyl substitution-like manner. The highly electrophilic sulfur atom is attacked by the thiolate, leading to the displacement of the chloride leaving group and the formation of a stable thio-sulfonate bond. The electron-withdrawing nitro and fluoro groups on the aromatic ring further enhance the electrophilicity of the sulfonyl group. While sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, the reactivity of sulfonyl chlorides is generally higher, making them effective reagents for targeting the highly nucleophilic cysteine.[2][3]

dot graph { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#FBBC05"];

Thiolate [label="Protein-S⁻"]; DFNS [label="Ar-SO₂Cl"]; Intermediate [label="[Ar-SO₂(S-Protein)Cl]⁻", shape=box, style=dashed]; Product [label="Ar-SO₂-S-Protein"]; Chloride [label="Cl⁻"];

Thiolate -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product; Intermediate -> Chloride; } dot Caption: Reaction of a cysteine thiolate with a sulfonyl chloride.

Comparative Performance Analysis: A Data-Driven Approach

The choice of a cysteine modification reagent is ultimately guided by its performance in a specific application. This section compares DFNS with iodoacetamide and maleimides based on key performance metrics, supported by findings from the scientific literature.

FeatureIodoacetamide (IAM)Maleimides2,4-Difluoro-5-nitrobenzenesulfonyl Chloride (DFNS)
Reaction Rate ModerateFastModerate to Fast
Selectivity Good for thiols, but can react with other nucleophiles at high concentrations or pH.[4][5]Highly selective for thiols at neutral pH.Generally good for thiols, but can also react with other nucleophilic residues like lysine and histidine.[3]
Bond Stability Very Stable (Thioether)Moderately Stable (Thiosuccinimide), prone to retro-Michael reaction and hydrolysis.[1]Stable (Thio-sulfonate)
Biocompatibility Generally good under controlled conditions.Good for in vitro and in vivo applications.Good, with the potential for tuning reactivity through substituent effects.
Side Reactions Can lead to off-target modifications, particularly of methionine.[4][5]Can undergo hydrolysis of the maleimide ring and exchange reactions with other thiols.[1]Potential for reaction with other nucleophilic amino acid side chains.[3][6]

Case Study: Quantitative Proteomic Analysis of Cysteine Reactivity

While direct comparative studies for DFNS are emerging, the principles of quantitative proteomics provide a robust framework for evaluating and comparing cysteine-reactive probes. A common approach involves the use of isobaric tags for relative and absolute quantification, such as iodoacetyl tandem mass tags (iodoTMT), which allows for the multiplexed analysis of cysteine reactivity.[7]

In a hypothetical comparative study, a complex protein lysate would be divided into aliquots and treated with equimolar concentrations of DFNS, iodoacetamide, and a maleimide derivative. After labeling, the proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of modified cysteine-containing peptides provides a quantitative measure of the reactivity of each reagent.

Expected Outcomes:

  • Maleimides would likely show the highest degree of modification at early time points due to their rapid reaction kinetics.

  • Iodoacetamide would exhibit robust and stable labeling, though potentially with some off-target modifications.

  • DFNS is expected to demonstrate efficient labeling with the formation of a stable thio-sulfonate linkage. The extent of labeling relative to iodoacetamide and maleimides would provide valuable data on its reactivity profile.

Experimental Protocol: Labeling a Cysteine-Containing Peptide with DFNS and LC-MS/MS Analysis

This protocol provides a general framework for the labeling of a model cysteine-containing peptide with DFNS and subsequent analysis by LC-MS/MS.

Materials:

  • Cysteine-containing peptide (e.g., Ac-LADVCAHER)

  • 2,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNS)

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Ammonium bicarbonate buffer (50 mM, pH 7.8)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • C18 desalting column

  • LC-MS/MS system

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

  • DFNS Solution Preparation: Prepare a 10 mM stock solution of DFNS in DMF.

  • Labeling Reaction: Add a 10-fold molar excess of the DFNS stock solution to the peptide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT), to a final concentration of 10 mM.

  • Sample Cleanup: Desalt the labeled peptide sample using a C18 desalting column according to the manufacturer's protocol. Elute the peptide in a solution of 50% ACN, 0.1% TFA.[8]

  • LC-MS/MS Analysis: Analyze the desalted peptide by LC-MS/MS. The mass of the peptide will increase by the mass of the 2,4-difluoro-5-nitrobenzenesulfonyl moiety minus the mass of HCl. This mass shift can be used to identify the modified peptide. Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification.[9]

dot graph { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptide_Prep [label="Prepare Peptide Solution"]; DFNS_Prep [label="Prepare DFNS Solution"]; Labeling [label="Mix and Incubate"]; Quench [label="Quench Reaction (Optional)"]; Cleanup [label="Desalt Sample"]; Analysis [label="LC-MS/MS Analysis"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Peptide_Prep; Start -> DFNS_Prep; Peptide_Prep -> Labeling; DFNS_Prep -> Labeling; Labeling -> Quench; Quench -> Cleanup; Cleanup -> Analysis; Analysis -> End; } dot Caption: Workflow for labeling a peptide with DFNS and subsequent analysis.

Conclusion: The Emerging Role of Sulfonyl-Based Reagents

While iodoacetamides and maleimides have long been the go-to reagents for cysteine modification, the emergence of sulfonyl-based electrophiles like 2,4-Difluoro-5-nitrobenzenesulfonyl chloride offers a valuable addition to the chemical biologist's toolkit. The formation of a highly stable thio-sulfonate linkage is a key advantage, particularly for applications requiring long-term stability in biological systems.

The field of chemical proteomics is continually evolving, with a growing emphasis on developing novel probes with unique reactivity profiles.[10][11] Further head-to-head comparative studies will be instrumental in fully elucidating the specific advantages and limitations of DFNS and other sulfonyl-based reagents. However, the fundamental principles of reactivity and stability position them as a compelling alternative for the precise and durable modification of cysteine residues in peptides and proteins.

References

  • Lo, V. K.-Y., Wong, M.-K., & Che, C.-M. (2008). Gold(I)-Catalyzed Highly Enantioselective Synthesis of Axially Chiral Allenes. Organic Letters, 10(4), 517–519. [Link]

  • Kuznetsova, K. S., Malsagova, K. A., Stepanov, A. A., Butkova, T. V., Gorshkov, M. V., & Moshkovskii, S. A. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Vinogradova, E. V., et al. (2020). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. Nature Chemical Biology, 16(5), 539–548. [Link]

  • Baron, R. A. (2000). Peptide synthesis with sulfonyl protecting groups.
  • An, Y., & Zhang, H. (2015). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Journal of Alzheimer's Disease, 44(4), 1049–1063. [Link]

  • Sun, C., et al. (2020). The oxidation of cysteine-containing peptides caused by perfluoroalkane sulfonyl fluorides. Journal of Hazardous Materials, 386, 121564. [Link]

  • St-Pierre, J.-F., & Charette, A. B. (2018). Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. Bioconjugate Chemistry, 29(8), 2549–2553. [Link]

  • Donovan, K. A., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 13(12), 1500–1505. [Link]

  • Ando, E., Tsunasawa, S., & Nishimura, O. (2004). Rapid and Efficient MALDI-TOF MS Peak Detection of 2-Nitrobenzenesulfenyl-Labeled Peptides Using the Combination of HPLC. Journal of the American Society for Mass Spectrometry, 15(11), 1639–1647. [Link]

  • Kuznetsova, K. S., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022. [Link]

  • Ward, J. A., et al. (2021). Chemoproteomic Profiling by Cysteine Fluoroalkylation Reveals the DNA Repair Protein XRCC5 as a Functional Target of Myrocin G. Journal of the American Chemical Society, 143(32), 12536–12547. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Al-Ghorbani, M., et al. (2024). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Current Organic Chemistry, 28. [Link]

  • Donovan, K. A., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(3), 607-611. [Link]

  • Liao, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry, 95(3), 1269–1285. [Link]

  • Cesnik, A. J., et al. (2021). Cysteine-Directed Isobaric Labeling Combined with GeLC-FAIMS-MS for Quantitative Top-Down Proteomics. Journal of Proteome Research, 20(4), 1846–1855. [Link]

  • Hoch, D. G., et al. (2016). Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. CHIMIA International Journal for Chemistry, 70(11), 764-768. [Link]

  • Narayanan, A., & Jones, L. H. (2015). ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ChemInform, 46(32). [Link]

  • Ghesquiere, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1999. [Link]

  • Washington University in St. Louis. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. [Link]

  • Isidro-Llobet, A., et al. (2009). Spps and side reactions in peptide synthesis. SlideShare. [Link]

  • Jones, L. H. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Nature Communications, 14(1), 1-13. [Link]

  • Parker, C. G., & Sampson, J. R. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry, 28(9), 1877–1884. [Link]

  • Hosp, F., et al. (2023). CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. bioRxiv. [Link]

  • Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 633–635. [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Biggs, G., & Bush, J. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - 80 compound screen (HEK293T and Jurkat). PRIDE. [Link]

  • Dehigaspitiya, D. C., et al. (2016). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 27(11), 2743–2753. [Link]

  • Pasquarello, C., et al. (2004). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 18(2), 117-127. [Link]

  • Yu, C., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Analytical Chemistry, 95(4), 2235–2243. [Link]

  • LibreTexts. (2022). 5.13: Peptide and Protein Synthesis. Chemistry LibreTexts. [Link]

  • Kelly, J. W., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(4), 2135–2147. [Link]

  • Vinogradova, E. V., & Cravatt, B. F. (2021). Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells. STAR Protocols, 2(2), 100458. [Link]

  • Anjo, S. I., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Proteomics, 17(9), 1600452. [Link]

  • Patel, V. (2024). Advances in proteomics sample prep reagents and quantitative MS workflows. YouTube. [Link]

  • Naba, A., & Isa, I. (2023). Desalting of Peptides to Prepare for Mass Spectrometry Analysis v1. protocols.io. [Link]

  • Phillips, B., et al. (2020). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S2), e8852. [Link]

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Use, and Disposal of 2,4-Difluoro-5-nitrobenzenesulfonyl Chloride.

In the intricate world of pharmaceutical development and complex organic synthesis, 2,4-Difluoro-5-nitrobenzenesulfonyl chloride stands as a potent reagent. Its unique molecular architecture, featuring a reactive sulfonyl chloride group, electron-withdrawing nitro group, and fluorinated aromatic ring, makes it a valuable building block. However, these same characteristics necessitate a robust and informed approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Inherent Risks: A Three-Fold Hazard Profile

2,4-Difluoro-5-nitrobenzenesulfonyl chloride presents a trifecta of hazards stemming from its constituent functional groups: the sulfonyl chloride, the nitroaromatic system, and its moisture sensitivity. A thorough understanding of these risks is the bedrock of safe handling.

  • Sulfonyl Chloride Moiety: Corrosivity and Reactivity. The sulfonyl chloride group is highly electrophilic and will react readily with nucleophiles. Its most immediate and significant hazard is its reaction with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and can lead to a dangerous increase in pressure within a sealed container. Direct contact with skin or mucous membranes will cause severe burns due to the rapid generation of acid.[1]

  • Nitroaromatic Core: Toxicity and Thermal Instability. Aromatic nitro compounds are a class of chemicals known for their potential toxicity and, in some cases, explosive nature.[2] These compounds can be harmful if inhaled, absorbed through the skin, or ingested.[3] Furthermore, nitroaromatic compounds can be thermally sensitive, posing a risk of runaway reactions or decomposition, especially at elevated temperatures or in the presence of contaminants.[4]

  • Moisture Sensitivity: A Catalyst for Hazards. The reactivity of the sulfonyl chloride group with water makes this compound highly sensitive to moisture.[5] Improper storage or handling in a humid environment can lead to the degradation of the reagent, the generation of corrosive byproducts, and a potential pressure buildup in storage containers.[6]

Your Shield Against a Reactive Reagent: A Multi-Layered PPE Strategy

Given the corrosive and potentially toxic nature of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride, a comprehensive Personal Protective Equipment (PPE) strategy is not just recommended, it is mandatory.[7][8] Each component of your PPE serves a specific purpose, creating a barrier between you and the chemical.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes of the chemical and the corrosive HCl gas that can be generated upon contact with moisture. A face shield offers a broader area of protection for the entire face.[7][9]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Provides a barrier against skin contact, which can cause severe chemical burns.[7] Regularly inspect gloves for any signs of degradation or perforation.
Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects the skin from accidental spills and splashes. Flame-resistant material is crucial due to the potential flammability of solvents used in conjunction with the reagent.[5]
Respiratory Protection Use within a certified chemical fume hood.A properly functioning chemical fume hood is the primary means of controlling exposure to harmful vapors and gases.[9][10]

From Receipt to Reaction: A Step-by-Step Operational Protocol

A meticulous and well-rehearsed workflow is critical to minimizing risk. The following protocol outlines the key steps for safely handling 2,4-Difluoro-5-nitrobenzenesulfonyl chloride from the moment it enters your lab.

1. Receiving and Storage: The First Line of Defense

  • Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Inert Atmosphere Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[3] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. A desiccator cabinet is an ideal storage location.

  • Segregation is Key: Store this compound away from flammable materials and other reactive chemicals.

2. The Experimental Workflow: Precision and Precaution

  • Work in a Fume Hood: All manipulations of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride must be performed in a certified chemical fume hood to mitigate inhalation exposure to the compound and any HCl gas produced.[9]

  • Inert Atmosphere Techniques: When handling the solid, use techniques to minimize exposure to air and moisture. This can include working in a glove box or using a Schlenk line.[11]

  • Dispensing the Reagent:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the cold solid.

    • Briefly flush the headspace of the container with a dry, inert gas (nitrogen or argon) before and after dispensing.

    • Use clean, dry spatulas and glassware.

  • Reaction Setup:

    • Ensure all glassware is thoroughly dried before use.

    • Reactions should be conducted under an inert atmosphere.

    • When adding the sulfonyl chloride to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic processes.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction A Don Appropriate PPE B Ensure Fume Hood is Operational A->B C Gather Dry Glassware and Reagents B->C D Equilibrate Reagent to Room Temperature C->D E Dispense Under Inert Atmosphere D->E F Securely Seal and Store Reagent E->F G Conduct Reaction Under Inert Atmosphere F->G H Controlled Addition of Reagent G->H I Monitor Reaction Progress H->I

Caption: A logical flow for the safe handling of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride.

Emergency Preparedness: Your Action Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-defined emergency response plan is crucial.

Spill Response:

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[12] Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.[13]

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if there is a risk of fire.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

The Final Step: Responsible Disposal

Proper disposal of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride and any associated waste is a critical component of its life cycle management.

1. Quenching Unused Reagent:

Before disposal, any unreacted 2,4-Difluoro-5-nitrobenzenesulfonyl chloride should be carefully quenched. This procedure should be performed in a fume hood with appropriate PPE.

  • Step 1: Cool the Reagent. In a flask equipped with a stir bar, dissolve or suspend the sulfonyl chloride in an appropriate inert solvent (e.g., THF, Dioxane). Cool the mixture in an ice bath.

  • Step 2: Slow Addition of a Quenching Agent. Slowly and carefully add a dilute solution of a nucleophile, such as aqueous sodium bicarbonate or a primary/secondary amine (e.g., dilute aqueous ammonia), to the cooled mixture with vigorous stirring.[15] The addition should be dropwise to control the exotherm.

  • Step 3: Neutralization and Verification. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

2. Waste Segregation and Disposal:

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and empty containers should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: The quenched reaction mixture and any solvent rinses should be collected in a labeled hazardous waste container for halogenated organic waste.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. The recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[3]

Diagram: Disposal Workflow

G A Unused Reagent or Reaction Waste B Quench with a Nucleophile (e.g., NaHCO3 solution) A->B C Verify Complete Reaction and Neutralization B->C D Segregate into Appropriate Waste Streams C->D E Label Hazardous Waste Containers D->E F Arrange for Professional Disposal (Incineration) E->F G Contaminated PPE and Materials G->D

Caption: A systematic approach to the safe disposal of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride.

References

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Corrosive Substances: Handling & Safety in Businesses - DENIOS Inc. Available at: [Link]

  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. Available at: [Link]

  • Removing thionyl chloride : r/chemistry - Reddit. (2019-06-17). Available at: [Link]

  • How To Clean Up A Corrosive Chemical Spill - ICE Cleaning. (2023-05-05). Available at: [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

  • Water Sensitive Chemicals - Environment, Health & Safety. Available at: [Link]

  • Biodegradation of nitroaromatic compounds - PubMed. Available at: [Link]

  • Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration - OSHA. Available at: [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024-01-19). Available at: [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Available at: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives - CSWAB.org. Available at: [Link]

  • INCIDENT REPORTS - U.S. Chemical Safety and Hazard Investigation Board. (2025-03-12). Available at: [Link]

  • Bioremediation of nitroaromatic compounds (Chapter 6). Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014-02-22). Available at: [Link]

  • INVESTIGATION REPORT - U.S. Chemical Safety and Hazard Investigation Board. (2006-04-03). Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. Available at: [Link]

    • POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB are used in the manufacture of - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

  • Explore ACS Digital Learning Solutions on Lab Safety – ACS Publications - YouTube. (2023-11-28). Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available at: [Link]

  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - ResearchGate. Available at: [Link]

  • Laboratory Safety. Available at: [Link]

  • ACS publishes Guidelines for Secondary School Laboratory Safety - ChemEd X. (2016-11-21). Available at: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.